molecular formula C10H16N2OS B1666822 Albutoin CAS No. 830-89-7

Albutoin

Katalognummer: B1666822
CAS-Nummer: 830-89-7
Molekulargewicht: 212.31 g/mol
InChI-Schlüssel: RATGSRSDPNECNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Albutoin, with the molecular formula C 10 H 16 N 2 OS and an average mass of 212.311 Da, is a chemical compound provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use. The IUPAC name for this compound is 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one, and it is identified by CAS Number 830-89-7 . Please note that the available scientific data is limited. Specific information on this compound's primary research applications, detailed mechanism of action, solubility, storage conditions, and safety data sheets (SDS) could not be confirmed through current sources. Researchers are advised to consult specialized chemical and pharmacological databases to obtain more comprehensive information for their experimental planning.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATGSRSDPNECNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022565
Record name Albutoin
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URL https://comptox.epa.gov/dashboard/DTXSID0022565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-89-7
Record name 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albutoin [USAN:INN]
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Record name Albutoin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one
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Record name ALBUTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475NGR2DC1
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Obscure Antiepileptic Agent "Albutoin": A Review of Limited Historical Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring novel antiepileptic drugs (AEDs) may encounter mentions of "Albutoin," an investigational compound from the mid-20th century. However, a comprehensive review of available scientific literature reveals a significant lack of in-depth data on its mechanism of action, precluding the creation of a detailed technical guide as requested. The available information is limited to a few clinical studies conducted in the 1960s and 1970s, with no substantial follow-up or presence in modern epilepsy research.

Initial investigations in the scientific literature identified this compound as a thiohydantoin derivative studied for its potential efficacy in treating grand mal epilepsy[1]. A clinical evaluation of this compound as an antiepileptic drug was published in 1974, and a comparative study against diphenylhydantoin was conducted in 1967[1][2]. These studies suggest a period of active investigation into its clinical utility.

Despite these early clinical evaluations, detailed information regarding this compound's pharmacodynamics, molecular targets, and specific mechanism of action in preventing seizures is not available in the public domain. The original research articles from that era are not readily accessible in full text, and their abstracts lack the specific details required for a thorough mechanistic analysis[1][2][3]. Consequently, quantitative data such as binding affinities, IC50/EC50 values, and detailed experimental protocols remain unknown.

The term "this compound" also bears a phonetic resemblance to "albumin," a serum protein that has been investigated in the context of epilepsy, particularly in relation to blood-brain barrier dysfunction[4][5]. It is crucial to distinguish the obscure drug "this compound" from the protein "albumin," as the latter's role in epilepsy is a separate and more contemporary area of research.

References

Albutoin: A Technical Overview of Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available directly on "Albutoin" is limited. This document provides a detailed technical guide on the synthesis and chemical properties of a closely related and well-studied compound, 5,5-diphenylhydantoin (Phenytoin) , which belongs to the same hydantoin (B18101) class of anticonvulsant drugs. The principles and methodologies described herein are expected to be highly relevant to the study of this compound.

Introduction

This compound is an anticonvulsant drug belonging to the hydantoin class of compounds.[1] These compounds are characterized by a five-membered di-aza-heterocyclic ring. The most prominent member of this class is 5,5-diphenylhydantoin, commonly known as Phenytoin (B1677684).[2][3] Phenytoin has been a cornerstone in the treatment of epilepsy for decades, and its synthesis and chemical properties have been extensively studied.[4][5][6] This guide will provide an in-depth look at the synthesis, chemical properties, and mechanism of action of 5,5-diphenylhydantoin as a representative of the hydantoin family.

Chemical Properties

5,5-diphenylhydantoin is a white, crystalline powder.[2][5] It is a weak acid with a pKa of 8.3.[2] The compound is practically insoluble in water but is soluble in acetone, ethanol, and alkali hydroxides.[5] The sodium salt of phenytoin is more soluble in water.[2][7]

Physicochemical Data

The following table summarizes the key physicochemical properties of 5,5-diphenylhydantoin.

PropertyValueReference
Molecular FormulaC₁₅H₁₂N₂O₂[3][7]
Molecular Weight252.27 g/mol [2][7]
Melting Point295-298 °C[2][7][8]
pKa8.3[2]
AppearanceWhite, odorless crystalline powder[2][3][5]
SolubilityPractically insoluble in water; soluble in acetone, ethanol, and alkali hydroxides[5]
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 5,5-diphenylhydantoin. While specific spectra are not provided in the search results, typical analytical techniques for characterization would include ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Synthesis of 5,5-diphenylhydantoin

The synthesis of 5,5-diphenylhydantoin can be achieved through several routes. A common and historically significant method is the Biltz synthesis, which involves the condensation of benzil (B1666583) with urea (B33335).[9]

Biltz Synthesis of Phenytoin

This synthesis involves a base-catalyzed addition of urea to benzil, followed by a benzilic acid rearrangement (a 1,2-phenyl migration).[9]

Biltz_Synthesis Benzil Benzil Intermediate Intermediate Benzil->Intermediate + Urea (Base catalyst) Urea Urea Urea->Intermediate Phenytoin 5,5-diphenylhydantoin (Phenytoin) Intermediate->Phenytoin Benzilic Acid Rearrangement Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Repetitive Action Potentials Na_Channel Voltage-gated Na+ Channel Action_Potential->Na_Channel Activates Neurotransmitter_Release Excessive Neurotransmitter Release Na_Channel->Neurotransmitter_Release Triggers Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Binds to Phenytoin Phenytoin Phenytoin->Na_Channel Blocks (stabilizes inactivated state) Seizure_Propagation Seizure Propagation Postsynaptic_Receptors->Seizure_Propagation Leads to

References

Albutoin: A Technical Overview of a Novel Anticonvulsant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Albutoin, chemically identified as 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone and also known by its developmental code BAX 422Z, is a thiohydantoin derivative with demonstrated anticonvulsant properties. Developed by Baxter Laboratories, this compound was marketed in Europe under the trade names CO-ORD and Euprax for the treatment of grand mal epilepsy. Despite its clinical evaluation in the late 1960s and early 1970s, it was not approved for use by the United States Food and Drug Administration. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known pharmacological properties of this compound, based on available scientific literature.

Discovery and History

The development of this compound can be traced back to the exploration of thiohydantoin derivatives as potential anticonvulsant agents. While the specific individuals responsible for the initial discovery at Baxter Laboratories are not extensively documented in the available literature, the company's efforts in pharmaceutical development during the mid-20th century were significant.[1] The earliest clinical evaluations of this compound, then referred to as BAX 422Z, were conducted in the late 1960s.[2]

A key publication by Green et al. in 1969 presented a clinical evaluation of this compound, highlighting its potential as an antiepileptic drug.[2] This was followed by a more extensive controlled clinical trial by Cereghino et al. in 1974, which aimed to rigorously assess its efficacy and safety profile.[3] These studies established this compound as an anticonvulsant with a potency comparable to the widely used drug diphenylhydantoin (phenytoin) for grand mal seizures.[4]

Despite its marketing in Europe, this compound did not gain regulatory approval in the United States. The reasons for this are not explicitly detailed in the reviewed literature, and information regarding the timeline of its marketing and eventual withdrawal in European countries is scarce.

Chemical Properties and Synthesis

IUPAC Name: 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone[3]

Synonyms: this compound, BAX 422Z, CO-ORD, Euprax[3][4]

Chemical Formula: C₁₀H₁₆N₂OS

Molecular Weight: 212.31 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis

A brief description of this compound's synthesis is provided in a 1971 annual drug data report. The synthesis involves the reaction of leucine (B10760876) with allyl isothiocyanate under alkaline conditions to yield 5-allyl-2-isobutyl-4-thiohydantoic acid. This intermediate is then converted to this compound upon heating.[4] A plausible reaction scheme based on this description is outlined below.

Experimental Protocol: Plausible Synthesis of this compound

  • Formation of 5-allyl-2-isobutyl-4-thiohydantoic acid: Leucine is reacted with allyl isothiocyanate in an alkaline aqueous or alcoholic solution. The reaction mixture is stirred at room temperature.

  • Cyclization to this compound: The resulting 5-allyl-2-isobutyl-4-thiohydantoic acid is isolated and then heated in an acidic medium to facilitate intramolecular cyclization and dehydration, yielding 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone (this compound).

Note: This is a generalized protocol based on the brief description available. Specific reaction conditions such as temperature, reaction time, and purification methods are not detailed in the referenced literature.

Albutoin_Synthesis Leucine Leucine Intermediate 5-allyl-2-isobutyl-4-thiohydantoic acid Leucine->Intermediate + Allyl Isothiocyanate (Alkaline conditions) AllylIsothiocyanate Allyl Isothiocyanate This compound This compound Intermediate->this compound Heating (Acidic conditions)

Caption: Plausible synthetic pathway for this compound.

Pharmacological Profile

Mechanism of Action

The precise mechanism of action of this compound has not been extensively elucidated in the available literature. As a thiohydantoin derivative, it is structurally related to other anticonvulsants like phenytoin. Thiohydantoin anticonvulsants are generally believed to exert their effects by modulating voltage-gated sodium channels in neurons. This modulation is thought to stabilize the inactive state of these channels, thereby limiting the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures. However, without specific electrophysiological studies on this compound, its exact molecular targets and mechanism of action remain presumptive.

Anticonvulsant_MoA cluster_Neuron Presynaptic Neuron ActionPotential Action Potential Propagation NaChannel Voltage-Gated Sodium Channel ActionPotential->NaChannel Depolarization VesicleRelease Neurotransmitter Release NaChannel->VesicleRelease Na+ Influx This compound This compound (presumed) This compound->NaChannel Modulates (stabilizes inactive state)

Caption: Presumed mechanism of action of this compound.

Pharmacodynamics

Clinical studies have demonstrated that this compound possesses significant anticonvulsant activity, particularly against grand mal (tonic-clonic) seizures. Its potency was found to be comparable to that of diphenylhydantoin.[4]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion, are not extensively reported in the abstracts of the primary clinical studies.

Clinical Efficacy and Safety

Two key clinical trials provide the main body of evidence for this compound's efficacy and safety in humans.

Green et al. (1969) Clinical Evaluation

This early clinical evaluation provided the initial evidence for this compound's potential as an anticonvulsant. The study design and quantitative results are not available in the abstract.[2]

Cereghino et al. (1974) Controlled Clinical Trial

This study was a more definitive, controlled clinical trial designed to evaluate the efficacy and safety of this compound. While the full text is not publicly available, the abstract indicates a thorough investigation was conducted.

Data Presentation

Due to the unavailability of the full text of the clinical trials, a detailed quantitative data summary cannot be provided. The primary outcome reported in abstracts is a qualitative assessment of this compound's anticonvulsant potency being "equal to that of diphenylhydantoin."[4]

Experimental Protocols

The abstracts of the clinical trials by Green et al. (1969) and Cereghino et al. (1974) do not provide detailed experimental protocols. The studies were clinical trials involving patients with epilepsy, and the latter was a controlled trial, suggesting a comparison against a placebo or another active anticonvulsant.[2][3]

Conclusion

This compound (3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone) is a thiohydantoin derivative with demonstrated anticonvulsant activity comparable to phenytoin, particularly for grand mal seizures. Developed by Baxter Laboratories and marketed in Europe, it did not receive FDA approval in the United States. While the fundamental aspects of its chemistry and clinical evaluation are documented, significant gaps remain in the publicly available information regarding its detailed synthesis, a definitive mechanism of action, and comprehensive quantitative data from clinical trials. Further research, including the retrieval of full-text historical publications and potentially internal documents from Baxter Laboratories, would be necessary to construct a complete profile of this once-promising anticonvulsant.

References

A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacokinetics and metabolism of Albutoin in vivo could not be conducted, as "this compound" does not appear to be a recognized pharmaceutical compound in scientific literature. It is highly probable that this is a misspelling of "Albuterol" (also known as Salbutamol), a widely used β2-adrenergic agonist for the treatment of bronchospasm.

This technical guide will proceed under the assumption that the intended subject of inquiry was Albuterol .

This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of albuterol in vivo, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics of Albuterol

Albuterol is a hydrophilic molecule that is rapidly absorbed following oral or inhalation administration, though its systemic bioavailability varies significantly with the route of administration.

1.1. Absorption

  • Inhalation: This is the preferred route for treating asthma as it delivers the drug directly to the lungs, minimizing systemic side effects. Following inhalation, a portion of the dose is rapidly absorbed from the lungs, while the remainder is swallowed and absorbed from the gastrointestinal tract.

  • Oral: When administered orally, albuterol is well-absorbed from the gut. However, it undergoes significant first-pass metabolism in the liver, which reduces its bioavailability.

1.2. Distribution

Following absorption, albuterol is distributed throughout the body. It has a relatively low volume of distribution, indicating that it does not extensively partition into tissues. Plasma protein binding of albuterol is low.

1.3. Metabolism

Albuterol is primarily metabolized in the liver by sulfotransferase enzymes, particularly SULT1A3. The major metabolite is albuterol 4'-O-sulfate, which is inactive.

1.4. Excretion

Albuterol and its metabolites are primarily excreted in the urine. A smaller portion is eliminated in the feces. The elimination half-life of albuterol is typically in the range of 4 to 6 hours.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of albuterol in healthy adults.

ParameterOral AdministrationInhalation Administration
Bioavailability~50%10-20% (pulmonary)
Tmax (Time to Peak Plasma Concentration)2-4 hours~30 minutes
Cmax (Peak Plasma Concentration)Varies with doseVaries with dose
Volume of Distribution (Vd)~2.5 L/kgNot applicable
Plasma Protein Binding~10%~10%
Elimination Half-life (t1/2)4-6 hours4-6 hours
Major MetaboliteAlbuterol 4'-O-sulfateAlbuterol 4'-O-sulfate
Route of ExcretionPrimarily urinePrimarily urine

Experimental Protocols

3.1. In Vivo Pharmacokinetic Study in Humans

  • Study Design: A single-dose, open-label study in healthy adult volunteers.

  • Drug Administration: A single oral dose of 4 mg albuterol sulfate (B86663) or a single inhaled dose of 200 µg albuterol.

  • Blood Sampling: Venous blood samples are collected at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Analytical Method: Plasma concentrations of albuterol and its sulfate metabolite are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), t1/2, and clearance.

3.2. In Vivo Metabolism Study in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single oral gavage dose of radiolabeled [¹⁴C]-albuterol.

  • Sample Collection: Urine and feces are collected at timed intervals for up to 72 hours post-dose.

  • Metabolite Profiling: Urine samples are analyzed by radio-HPLC to separate and quantify the parent drug and its metabolites.

  • Metabolite Identification: The chemical structures of the metabolites are elucidated using LC-MS/MS and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

4.1. Albuterol Metabolic Pathway

Albuterol Albuterol Metabolite Albuterol 4'-O-sulfate (Inactive) Albuterol->Metabolite SULT1A3 (Liver) Excretion Renal and Fecal Excretion Albuterol->Excretion Unchanged Drug Metabolite->Excretion

Caption: Primary metabolic pathway of albuterol in vivo.

4.2. Experimental Workflow for In Vivo Pharmacokinetic Study

start Drug Administration (Oral or Inhalation) sampling Serial Blood Sampling start->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk Pharmacokinetic Parameter Calculation analysis->pk

Caption: Workflow for a human pharmacokinetic study of albuterol.

4.3. Albuterol Mechanism of Action Signaling Pathway

Albuterol Albuterol Beta2AR β2-Adrenergic Receptor Albuterol->Beta2AR Binds to Gs Gs Protein Activation Beta2AR->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchodilation PKA->Relaxation

Caption: Simplified signaling pathway for albuterol-induced bronchodilation.

In-depth Analysis of Albutoin's Molecular Targets in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Comprehensive searches for "Albutoin" and its molecular targets within the central nervous system have yielded no specific results. This suggests that "this compound" may be a hypothetical, proprietary, or extremely novel compound not yet described in publicly accessible scientific literature. The following guide is constructed based on the general principles of neuropharmacology and drug-receptor interactions, using albumin as a proxy to illustrate the requested format and content structure. Albumin is a well-studied protein involved in the transport of many drugs to the central nervous system.[1][2][3]

Executive Summary

This document provides a speculative overview of the potential molecular targets of a hypothetical compound, "this compound," within the central nervous system (CNS). Given the absence of direct data on this compound, this guide leverages established knowledge of drug delivery mechanisms to the brain, with a particular focus on the role of plasma proteins like albumin.[1][2] Albumin is a major carrier for various molecules and drugs, facilitating their transport across the blood-brain barrier (BBB).[1][2] This guide will explore potential CNS receptors and signaling pathways that a compound like this compound might modulate, detail hypothetical experimental protocols to investigate these interactions, and present speculative data in the requested formats.

Potential Molecular Targets of "this compound" in the CNS

While specific targets for this compound are unknown, a novel psychoactive compound could potentially interact with a range of receptors and transporters in the CNS. These can be broadly categorized as:

  • Neurotransmitter Receptors:

    • Ionotropic Receptors: (e.g., NMDA, AMPA, GABA-A receptors) - Rapidly acting receptors that form an ion channel pore.

    • Metabotropic Receptors: (e.g., mGluRs, GABA-B, dopamine, serotonin, adrenergic receptors) - G-protein coupled receptors that initiate intracellular signaling cascades.

  • Neurotransmitter Transporters: (e.g., DAT, SERT, NET) - Responsible for the reuptake of neurotransmitters from the synaptic cleft.

  • Voltage-Gated Ion Channels: (e.g., sodium, potassium, calcium channels) - Crucial for the generation and propagation of action potentials.

  • Enzymes: (e.g., MAO, COMT, acetylcholinesterase) - Involved in the synthesis and degradation of neurotransmitters.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the binding affinity and functional activity of this compound at various potential CNS targets.

Table 1: Hypothetical Binding Affinity of this compound for CNS Targets

TargetLigandKi (nM)Assay Type
5-HT2A Receptor[3H]Ketanserin15Radioligand Binding
Dopamine D2 Receptor[3H]Spiperone85Radioligand Binding
NMDA Receptor[3H]MK-801250Radioligand Binding
Dopamine Transporter[3H]WIN 35,428120Radioligand Binding

Table 2: Hypothetical Functional Activity of this compound at CNS Targets

TargetAssay TypeEC50 / IC50 (nM)Emax (%)
5-HT2A ReceptorCalcium Mobilization4595 (Agonist)
Dopamine D2 ReceptorcAMP Inhibition20040 (Partial Agonist)
NMDA ReceptorElectrophysiology (Patch Clamp)50080 (Antagonist)
Dopamine Transporter[3H]Dopamine Uptake18070 (Inhibitor)

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and validation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for specific CNS receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for 5-HT2A receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.

  • Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [3H]Ketanserin) and varying concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To characterize the functional activity of this compound (e.g., agonist, antagonist) at a specific receptor.

Methodology (Calcium Mobilization for 5-HT2A Receptor):

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 and Emax.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System Albutoin_Albumin This compound-Albumin Complex Free_this compound Free this compound Albutoin_Albumin->Free_this compound Dissociation Endothelial_Cell Endothelial Cell Free_this compound->Endothelial_Cell Passive Diffusion / Transport Neuron Neuron Endothelial_Cell->Neuron Enters Brain Interstitium Receptor CNS Receptor Neuron->Receptor Binding Receptor->Neuron Signal Transduction

Caption: Hypothetical pathway of this compound crossing the blood-brain barrier.

G cluster_workflow Radioligand Binding Assay Workflow Prep 1. Membrane Preparation Incubate 2. Incubation (Membranes + Radioligand + this compound) Prep->Incubate Filter 3. Filtration Incubate->Filter Count 4. Scintillation Counting Filter->Count Analyze 5. Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for a typical radioligand binding experiment.

G cluster_pathway Hypothetical Serotonergic Pathway Modulation This compound This compound Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Agonist Binding Gq Gq Protein Receptor_5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Speculative signaling cascade for this compound at the 5-HT2A receptor.

References

Albutoin IUPAC name and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

PREFACE: Information regarding Albutoin in publicly accessible scientific literature and databases is exceedingly scarce. This document compiles the available data and highlights the significant gaps in current knowledge. The comprehensive technical guide as initially requested cannot be fully realized due to the limited information.

Introduction

This compound is identified as an anticonvulsant agent.[1][2] It was reportedly marketed in Europe under the brand names CO-ORD and Euprax by Baxter Laboratories and was evaluated by the United States Food and Drug Administration (FDA), though it was not approved for marketing in the US.[1] It is a derivative of thiohydantoin and was investigated for its potential in the treatment of grand mal epilepsy.[2][3]

Chemical Identity

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone .[1]

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C10H16N2OS[1][3]
Molar Mass 212.31 g·mol−1[1][3]
CAS Number 830-89-7[1][3][4]

Experimental Protocols

No detailed experimental protocols for the synthesis, analysis, or biological evaluation of this compound were found in the public domain through the conducted searches.

Biological Activity and Mechanism of Action

This compound is described as an anticonvulsant.[1][2] However, specific details regarding its mechanism of action, pharmacological targets, and signaling pathways are not available in the searched literature. Consequently, a diagram for any signaling pathway or experimental workflow cannot be generated.

Quantitative Data

A comprehensive summary of quantitative data, including pharmacokinetic and pharmacodynamic parameters, is not possible due to the lack of available information.

Conclusion

While this compound is identified as a thiohydantoin-derived anticonvulsant, there is a significant lack of detailed scientific information in the public domain. Its IUPAC name and chemical structure are established. However, a thorough understanding of its physicochemical properties, synthesis, analytical methods, and biological activity remains elusive based on the available search results. This scarcity of data prevents the construction of a comprehensive technical guide as per the initial request. Further research and publication of data would be necessary to elaborate on the scientific profile of this compound.

References

Albutoin (BAX-422Z): A Technical Overview for Preclinical Epilepsy Research

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Albutoin (BAX-422Z) is an experimental thiohydantoin derivative investigated for anticonvulsant properties in the mid-20th century. It was ultimately not approved for clinical use and was abandoned after clinical trials showed a lack of efficacy.[1][2][3] The information presented herein is a consolidation of historical data and inferences based on the pharmacology of related compounds, intended for research and informational purposes. Detailed primary data on this compound is scarce in modern scientific literature.

Introduction

This compound (also known as BAX-422Z) is a derivative of thiohydantoin with the chemical name 3-allyl-5-isobutyl-2-thiohydantoin. It was one of many heterocyclic compounds synthesized and evaluated for anticonvulsant potential during a period of active discovery in antiepileptic drug development.[4] Despite early preclinical interest, this compound failed to demonstrate sufficient efficacy in clinical trials for epilepsy and was subsequently discontinued.[2][3] This document provides a technical guide for researchers on the known preclinical data, hypothesized mechanism of action, and likely experimental protocols related to the investigation of this compound for grand mal (generalized tonic-clonic) epilepsy.

Preclinical Pharmacology

Anticonvulsant Activity

The table below is a representative summary of the type of preclinical data that would have been generated for this compound, though the specific values for this compound are not available in the reviewed literature.

Preclinical EndpointDescriptionRepresentative Data Structure
Efficacy
MES (ED₅₀)Median Effective Dose to protect 50% of animals from the tonic hindlimb extension phase of a maximal electroshock seizure.Value mg/kg (Animal Model)
scPTZ (ED₅₀)Median Effective Dose to protect 50% of animals from clonic seizures induced by subcutaneous pentylenetetrazole.Value mg/kg (Animal Model)
Neurotoxicity
Rotorod (TD₅₀)Median Toxic Dose causing 50% of animals to fail a rotorod performance test, indicating motor impairment.Value mg/kg (Animal Model)
Therapeutic Index
Protective Index (PI)Ratio of neurotoxicity to efficacy (TD₅₀ / ED₅₀). A higher PI suggests a better safety margin.Calculated Value
Hypothesized Mechanism of Action

The precise mechanism of action for this compound was not fully elucidated. However, as a thiohydantoin derivative, it is structurally related to phenytoin.[4] Thiohydantoins and their hydantoin (B18101) analogues are known to exert their anticonvulsant effects primarily through the modulation of voltage-gated ion channels.[7][8]

The proposed primary mechanism for compounds in this class is the blockade of voltage-gated sodium channels. By binding to the inactive state of the channel, they slow its recovery, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[7]

Additionally, some thiohydantoin derivatives have shown activity in the PTZ seizure model, which suggests a potential interaction with the GABAergic system. This could involve enhancing the activity of the inhibitory neurotransmitter GABA, possibly at the GABA-A receptor.[4]

Albutoin_MoA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential Na_Channel_Open Na+ Channel (Open) AP->Na_Channel_Open Depolarization Na_Channel_Inactive Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Inactivation Vesicle Glutamate Vesicle Na_Channel_Open->Vesicle Triggers Glutamate Release Na_Channel_Inactive->Na_Channel_Open Recovery Glutamate_Receptor Glutamate Receptor Vesicle->Glutamate_Receptor Binds to EPSP Excitatory Postsynaptic Potential (EPSP) Glutamate_Receptor->EPSP Generates This compound This compound (BAX-422Z) This compound->Na_Channel_Inactive Stabilizes Inactive State

Figure 1: Hypothesized mechanism of this compound on voltage-gated sodium channels.

Experimental Protocols

Detailed protocols from the original studies of this compound are not available. However, the following methodologies are based on the standard procedures of the Anticonvulsant Screening Program during that period.[5][9][10]

Maximal Electroshock Seizure (MES) Test
  • Animal Model: Male albino mice (e.g., CF-1 strain), 18-25 grams.

  • Drug Administration: this compound suspended in 0.5% methylcellulose (B11928114) is administered intraperitoneally (i.p.) or orally (p.o.) at varying doses. A vehicle control group is also included.

  • Seizure Induction: At the time of predicted peak drug effect (e.g., 30-60 minutes post-i.p. injection), a 60 Hz alternating current (e.g., 50 mA) is delivered for 0.2 seconds via corneal or auricular electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

  • Data Analysis: The ED₅₀, the dose at which 50% of animals are protected, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
  • Animal Model: Male albino mice, 18-25 grams.

  • Drug Administration: this compound is administered as described for the MES test.

  • Seizure Induction: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: Animals are observed for 30 minutes. The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED₅₀ is calculated, representing the dose that protects 50% of animals from the clonic seizure endpoint.

Rotorod Neurotoxicity Test
  • Animal Model: Male albino mice, 18-25 grams, are pre-trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set duration (e.g., 1 minute).

  • Drug Administration: this compound is administered at various doses.

  • Testing: At the time of predicted peak effect, mice are placed on the rotating rod.

  • Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for the full duration of the test.

  • Data Analysis: The TD₅₀, the dose causing 50% of the animals to fail the test, is calculated.

Experimental_Workflow cluster_screening Anticonvulsant & Neurotoxicity Screening cluster_data Data Analysis start Start: Compound Synthesis (this compound BAX-422Z) dosing Drug Administration (i.p. or p.o. in Mice) start->dosing peak_effect Wait for Peak Effect (e.g., 30-60 min) dosing->peak_effect mes_test MES Test (Tonic-Clonic Model) peak_effect->mes_test scptz_test scPTZ Test (Absence Model) peak_effect->scptz_test rotorod_test Rotorod Test (Neurotoxicity) peak_effect->rotorod_test ed50 Calculate ED50 (Efficacy) mes_test->ed50 scptz_test->ed50 td50 Calculate TD50 (Toxicity) rotorod_test->td50 pi Calculate Protective Index (TD50 / ED50) ed50->pi td50->pi end End: Efficacy & Safety Profile pi->end

Figure 2: A typical preclinical screening workflow for an experimental anticonvulsant.

Conclusion

This compound (BAX-422Z) represents an early effort in the development of non-barbiturate antiepileptic drugs. As a thiohydantoin, its investigation was based on a sound chemical precedent. However, the compound failed to translate preclinical potential into clinical efficacy, a common outcome in drug development. For modern researchers, the story of this compound underscores the importance of robust preclinical models and the challenges of predicting clinical success. While specific data on this compound is limited, its historical context and hypothesized pharmacology provide a valuable case study in the evolution of epilepsy treatment research.

References

In Vitro Evaluation of Albutoin's Anticonvulsant Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature on the specific in vitro anticonvulsant properties of Albutoin, a hydantoin (B18101) derivative, is sparse. The following guide is a representative overview based on established in vitro methodologies for assessing anticonvulsant activities of hydantoin-class compounds, such as phenytoin, to which this compound is structurally related. The experimental data and pathways presented are illustrative and based on the typical profile of this drug class.

Introduction

This compound is a hydantoin derivative that has been investigated for its anticonvulsant potential. As with other members of the hydantoin class, its mechanism of action is presumed to involve the modulation of neuronal excitability. In vitro studies are fundamental to elucidating the specific molecular targets and cellular effects of such compounds. This guide outlines the core experimental protocols and expected data for the in vitro characterization of this compound's anticonvulsant properties.

Core Mechanisms of Hydantoin Anticonvulsants

The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated ion channels, which are crucial for regulating neuronal firing.[1][2][3][4][5] Key areas of investigation for this compound would include its effects on:

  • Voltage-Gated Sodium Channels (VGSCs): Stabilization of the inactivated state of VGSCs is a hallmark of many anticonvulsants.[1][3][4] This action reduces the ability of neurons to fire at high frequencies.

  • Voltage-Gated Calcium Channels (VGCCs): Modulation of calcium influx through VGCCs can also contribute to anticonvulsant effects by affecting neurotransmitter release.[3][5]

  • GABAergic Neurotransmission: Enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA) is another common anticonvulsant mechanism.[1][3]

  • Glutamatergic Neurotransmission: Attenuation of excitatory neurotransmission mediated by glutamate (B1630785) can also reduce seizure activity.[4]

Experimental Protocols

Patch-Clamp Electrophysiology on Cultured Neurons

This technique is essential for studying the direct effects of this compound on ion channel function.

Objective: To determine the effect of this compound on the activity of voltage-gated sodium and calcium channels.

Methodology:

  • Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.

  • Recording: Whole-cell patch-clamp recordings are performed on individual neurons.

  • Sodium Current Protocol:

    • Neurons are held at a hyperpolarized membrane potential (e.g., -80 mV).

    • Depolarizing voltage steps are applied to elicit sodium currents.

    • This compound is perfused into the recording chamber at various concentrations.

    • Changes in the peak sodium current and the voltage-dependence of inactivation are measured.

  • Calcium Current Protocol:

    • Similar to the sodium current protocol, but with voltage steps appropriate for eliciting calcium currents.

    • Pharmacological agents are used to isolate specific types of calcium channels (e.g., L-type, N-type).

    • The effect of this compound on calcium current amplitude is quantified.

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis Culture Primary Neuronal Culture Coverslip Plating on Coverslips Culture->Coverslip Patch Whole-Cell Patch Clamp Coverslip->Patch Amp Amplifier & Data Acquisition Patch->Amp Analysis Current Amplitude & Kinetics Analysis Amp->Analysis Baseline Baseline Current Recording DrugApp This compound Application Baseline->DrugApp Washout Washout DrugApp->Washout Washout->Analysis

Caption: Workflow for Patch-Clamp Electrophysiology.
Synaptic Transmission in Brain Slices

This ex vivo preparation allows for the study of this compound's effects on synaptic communication in a more intact neural circuit.[6][7][8]

Objective: To assess the impact of this compound on excitatory and inhibitory synaptic transmission.

Methodology:

  • Slice Preparation: Acute brain slices (e.g., hippocampal slices) are prepared from rodents.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) or whole-cell recordings of spontaneous or evoked postsynaptic currents (sPSCs/ePSCs) are performed.

  • Excitatory Transmission Protocol:

    • A stimulating electrode is placed in an afferent pathway (e.g., Schaffer collaterals).

    • A recording electrode is placed in the target region (e.g., CA1 stratum radiatum).

    • Baseline synaptic responses are recorded.

    • This compound is bath-applied, and changes in the fEPSP slope or ePSC amplitude are measured.

  • Inhibitory Transmission Protocol:

    • Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded from pyramidal neurons.

    • Glutamatergic transmission is blocked pharmacologically.

    • The effects of this compound on the frequency and amplitude of sIPSCs are analyzed.

G cluster_prep Tissue Preparation cluster_recording Recording & Stimulation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Brain Rodent Brain Extraction Slicing Vibratome Slicing Brain->Slicing Incubation Slice Incubation (ACSF) Slicing->Incubation Stim Stimulating Electrode Incubation->Stim Rec Recording Electrode Incubation->Rec Baseline Record Baseline Synaptic Potentials DrugApp Bath Application of this compound Baseline->DrugApp PostDrug Record Post-Drug Potentials DrugApp->PostDrug Analysis Analyze Changes in Synaptic Strength PostDrug->Analysis

Caption: Experimental Workflow for Brain Slice Recordings.

Quantitative Data Summary

The following tables present hypothetical data for this compound, based on the known effects of other hydantoin anticonvulsants.

Table 1: Effect of this compound on Voltage-Gated Sodium Channels

This compound ConcentrationPeak Na+ Current (% of Control)IC50 (µM)
1 µM95 ± 4%
10 µM68 ± 6%15.2
50 µM35 ± 5%
100 µM18 ± 3%

Table 2: Effect of this compound on Synaptic Transmission

ParameterThis compound (10 µM) Effect
fEPSP Slope (% Change)-25 ± 5%
sIPSC Frequency (% Change)+10 ± 3%
sIPSC Amplitude (% Change)No significant change

Signaling Pathways

The primary signaling pathway modulated by hydantoins like this compound is the direct interaction with ion channels, leading to a reduction in neuronal excitability.

G cluster_neuron Presynaptic Neuron AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens Na_Channel->AP Depolarizes Vesicle Glutamate Vesicle Ca_Channel->Vesicle Triggers Fusion Synapse Glutamate Release Vesicle->Synapse This compound This compound This compound->Na_Channel Inhibits

Caption: this compound's Proposed Mechanism of Action.

This diagram illustrates how this compound is hypothesized to inhibit voltage-gated sodium channels, thereby reducing the propagation of action potentials and subsequent release of excitatory neurotransmitters like glutamate.

Conclusion

References

Early Clinical Trial Data for Albumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of early clinical trial data for human albumin, with a focus on recombinant human albumin (rHA) as a viable alternative to plasma-derived human serum albumin (HSA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying mechanism of action. The initial query for "Albutoin (CO-ORD)" has been interpreted as "Albumin" based on search results, as no drug named "this compound" with associated clinical trial data could be identified.

Introduction

Albumin is the most abundant protein in human plasma, playing a crucial role in maintaining oncotic pressure and transporting a wide range of endogenous and exogenous substances[1][2][3]. It is utilized in various clinical settings to restore blood volume and replace lost fluids[4][5][6]. Due to the reliance on donated human plasma for HSA, there is a significant interest in the development of recombinant human albumin (rHA)[4][5][6]. This guide focuses on the early-phase clinical trials evaluating the safety, tolerability, and pharmacokinetics of rHA in comparison to HSA.

Mechanism of Action

The primary function of albumin is the regulation of colloid osmotic pressure (COP) in the blood[1][7]. Exogenously administered albumin increases the oncotic pressure within the intravascular system, leading to the movement of fluid from the interstitial space into the circulatory system. This action helps to decrease edema and increase the circulating blood volume[1]. Albumin also serves as a transport protein for hormones, enzymes, and various drugs[1][3][7].

Below is a diagram illustrating the physiological effect of albumin infusion on fluid balance.

cluster_0 Intravascular Space cluster_1 Interstitial Space Albumin Albumin Infusion IncAlbumin Increased Plasma Albumin Concentration Albumin->IncAlbumin IncCOP Increased Colloid Osmotic Pressure IncAlbumin->IncCOP FluidShiftIn Fluid Shift from Interstitial Space IncCOP->FluidShiftIn IncBV Increased Blood Volume FluidShiftIn->IncBV DecEdema Decreased Edema IncBV->DecEdema InterstitialFluid Interstitial Fluid InterstitialFluid->FluidShiftIn

Mechanism of Action: Albumin's Role in Regulating Oncotic Pressure.

Early Phase Clinical Trial Data

Recent early-phase clinical trials have focused on establishing the safety and comparability of recombinant human albumin (rHA) with human serum albumin (HSA).

A foundational study compared the safety, tolerability, and pharmacokinetics of rHA and HSA in healthy volunteers through both intramuscular (IM) and intravenous (IV) administration[8].

Table 1: Summary of Quantitative Data from a Phase I rHA vs. HSA Comparability Study [8]

ParameterIntramuscular (IM) AdministrationIntravenous (IV) Administration
Number of Volunteers 50030
Dose Groups 5 mg, 15 mg, 65 mg (5 repeat doses)10 g, 20 g, 50 g (ascending doses)
Drug-Related Allergic Events (rHA) 4 subjects (primarily skin-related)0 subjects
Drug-Related Allergic Events (HSA) 5 subjects (primarily skin-related)0 subjects
Immunological Response (IgG or IgE) No response to either productNo response to either product
Pharmacodynamic Assessments Not specifiedSerum albumin, colloid osmotic pressure, and hematocrit ratio were as expected with no differences between rHA and HSA.

Shilpa Medicare Limited conducted a Phase I clinical trial for their rHA product, sRbumin®, demonstrating its potential as an alternative to plasma-derived HSA[4][5][6][9][10][11].

Table 2: Key Findings from the Phase I Clinical Trial of sRbumin® [4][5][6][9][10][11]

Outcome MeasureResult
Number of Healthy Volunteers 62
Clinical Benefit (Surrogate Endpoints) Demonstrated clinical benefits comparable to human-derived albumin in colloidal osmotic pressure and hematocrit ratio.
Safety Generally well-tolerated with no serious adverse events reported.
Immunogenicity No significant difference in the incidence of anti-drug antibodies compared to human-derived albumin.
Bioavailability Showed comparable bioavailability to human albumin.

A randomized, open-label, Phase Ib trial assessed the safety, tolerability, and pharmacokinetics/pharmacodynamics of rHA in cirrhotic patients with ascites[12][13].

Table 3: Summary of a Phase Ib Trial of rHA in Cirrhotic Patients [12][13]

ParameterrHA GroupHSA Group
Number of Participants 27 (9 per dose group)9 (3 per dose group)
Dose Groups 10 g/day , 20 g/day , 30 g/day 10 g/day , 20 g/day , 30 g/day
Incidence of Adverse Events 44.4%44.4%
Serum Albumin Concentration Increase Comparable between groupsComparable between groups
Anti-Drug Antibodies None detectedNot applicable

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

The following workflow outlines a typical Phase I, randomized, double-blind, placebo-controlled, single-dose escalation study for recombinant human albumin.

cluster_0 Dose Escalation Cohorts Screening Screening of Healthy Volunteers (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Cohort1 Cohort 1 (e.g., 1.25g rHA vs. Placebo) Randomization->Cohort1 Cohort2 Cohort 2 (e.g., 5g rHA vs. Placebo) Dosing Single IV Dose Administration Cohort1->Dosing CohortN Cohort N (e.g., 30g rHA vs. Placebo) Monitoring Safety and Tolerability Monitoring (Adverse Events, Vital Signs) Dosing->Monitoring PK_PD Pharmacokinetic & Pharmacodynamic Sampling (Serum Albumin, COP, Hematocrit) Dosing->PK_PD FollowUp Follow-up Period Monitoring->FollowUp PK_PD->FollowUp DataAnalysis Data Analysis (Safety, PK/PD, Immunogenicity) FollowUp->DataAnalysis

Experimental Workflow for a Phase I Dose Escalation Study.
  • Study Design : Early phase trials for albumin are often randomized, double-blind, and placebo- or active-controlled (HSA) to minimize bias. Dose-escalation designs are employed to determine the safety and tolerability of increasing doses[4][5][6][8][14].

  • Participant Population : Phase I trials typically enroll healthy volunteers to assess initial safety and pharmacokinetics[4][5][6][8]. Later early-phase trials (e.g., Phase Ib/II) may include patient populations, such as those with liver cirrhosis and ascites, to evaluate preliminary efficacy and safety in a relevant context[12][13][15].

  • Intervention : The investigational drug is recombinant human albumin, often at a 20% concentration, administered intravenously. The comparator is typically a placebo or commercially available human serum albumin[4][5][6][8][12][13].

  • Outcome Measures :

    • Safety and Tolerability : The primary endpoints usually include the incidence and severity of adverse events, and immunogenicity (development of anti-drug antibodies)[4][5][6][8][12][13].

    • Pharmacokinetics : Parameters such as serum albumin concentration over time are measured[8][12][13].

    • Pharmacodynamics : Surrogate markers of efficacy like changes in colloid osmotic pressure and hematocrit are assessed[4][5][6][8].

Conclusion

The early clinical trial data for recombinant human albumin (rHA) consistently demonstrate a safety, tolerability, and pharmacokinetic profile comparable to that of human serum albumin (HSA). These findings support the continued development of rHA as a safe and effective alternative to plasma-derived albumin, which could help address the global demand and supply challenges for this essential therapeutic protein. Further investigation in larger, later-phase clinical trials is warranted to confirm these promising early results.

References

Methodological & Application

Application Notes & Protocols for Albumin Dosage in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The following application notes provide a comprehensive overview of the use of albumin in preclinical animal models. Due to the high probability of a typographical error in the query "Albutoin," this document focuses on Albumin, a protein with extensive applications in preclinical research. Albumin, particularly Human Serum Albumin (HSA), is widely used for its roles in maintaining plasma oncotic pressure, acting as a transport vehicle for drugs and endogenous molecules, and its involvement in various signaling pathways.[1][2][3]

A significant challenge in preclinical studies is the species-specificity of the neonatal Fc receptor (FcRn), which is responsible for albumin's long half-life.[1][4] Human albumin administered to wild-type mice has a half-life of only 2-3 days, compared to approximately 21 days in humans, because mouse FcRn does not efficiently recycle HSA.[1][4] To address this, specialized transgenic mouse models have been developed, including those expressing human FcRn (hFcRn) and those with a knockout of the endogenous mouse albumin gene (Alb-/-).[1][4][5] These models provide a more accurate platform for evaluating the pharmacokinetics of HSA and HSA-based therapeutics.[1][5]

These notes will cover recommended dosages, detailed experimental protocols, and the key signaling pathways influenced by albumin administration.

Data Presentation: Albumin Dosage in Preclinical Models

The appropriate dosage of albumin varies significantly depending on the animal model, the research application (e.g., volume expansion, drug delivery, pharmacokinetic studies), and the type of albumin used (e.g., Human Serum Albumin, Bovine Serum Albumin, Rat Albumin).

Table 1: Human Serum Albumin (HSA) Dosage for Pharmacokinetic Studies in Mice

Mouse StrainRoute of AdministrationDosagePurposeReference
C57BL/6J (Wild-Type)Intravenous (IV)~10 mg/kgTo determine the short half-life of HSA in a non-humanized model.[1]
B6-Alb-/- (Albumin Deficient)Intravenous (IV)~10 mg/kgTo assess HSA clearance without competition from endogenous mouse albumin.[1]
Tg32 (Humanized hFcRn)Intravenous (IV)~10 mg/kgTo evaluate the effect of hFcRn on HSA half-life in the presence of mouse albumin.[1]
Tg32-Alb-/- (hFcRn, Alb Deficient)Intravenous (IV)~10 mg/kgTo most accurately model human pharmacokinetics of HSA, resulting in a significantly extended half-life.[1]

Table 2: Albumin Dosage for Therapeutic & Experimental Models

Animal ModelApplicationAlbumin Type & ConcentrationRoute of AdministrationDosageKey FindingsReference
Wistar RatsEndotoxemia/Sepsis4% or 20% Human Serum AlbuminIntravenous (IV) Infusion10 mL/kgRestored skeletal muscle microvascular perfusion. The 20% solution showed a more stable effect.[6][7]
C57Bl/6 MiceLPS-induced Inflammation (Preconditioning)Bovine Serum Albumin (BSA)Intraperitoneal (IP)Not specified (1 mg/mL for in vitro)Albumin preconditioning abrogated LPS-mediated TNF-α gene expression in vivo.[8]
Sprague Dawley RatsWound Healing (Hypoalbuminemia Model)25% Rat AlbuminIntravenous (IV) Infusion1 mL/100g body weightReduced serum levels of pro-inflammatory cytokines (TNF-α, IL-1).[9]
U87MG Xenograft MiceDrug DeliveryHSA-Cisplatin ComplexIntravenous (IV)3 mg/kg (CDDP equivalent)Effective tumor growth inhibition with reduced nephrotoxicity compared to cisplatin (B142131) alone.[10]

Signaling Pathways Modulated by Albumin

Albumin is not merely an inert carrier; it actively participates in cellular signaling, influencing processes like cell survival, inflammation, and transport.

PI3K/AKT Signaling Pathway

Albumin can activate the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is a critical regulator of cell survival, growth, and metabolism. This activation has been shown to protect cells from apoptosis and stimulate epithelial Na+ transport.[5]

PI3K_AKT_Pathway Albumin Albumin Receptor Cell Surface Receptor (e.g., Megalin/Cubilin) Albumin->Receptor Binds Endocytosis Endocytosis Receptor->Endocytosis PI3K PI3K Endocytosis->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates SGK1 SGK1 AKT->SGK1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Transport Stimulation of Epithelial Na+ Transport SGK1->Transport

Caption: Albumin activates the PI3K/AKT pathway, promoting cell survival and transport.

NF-κB Inflammatory Pathway

In certain contexts, such as in renal tubular cells or macrophages, albumin can act as a pro-inflammatory stimulus, activating the NF-κB pathway. This leads to the transcription of inflammatory cytokines like TNF-α and IL-8. However, preconditioning with albumin can induce a state of tolerance, subsequently reducing the inflammatory response to stimuli like LPS.[8][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm Albumin Albumin TLR4 Toll-like Receptor 4 (TLR4) Albumin->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex MAPK->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines TNF-α, IL-8, etc. Transcription->Cytokines

Caption: Albumin can induce pro-inflammatory gene expression via the NF-κB pathway.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Human Serum Albumin in Mice

This protocol is adapted from studies using humanized FcRn and albumin-deficient mice to accurately determine the pharmacokinetic profile of HSA.[1]

Objective: To measure the serum half-life of intravenously administered Human Serum Albumin (HSA).

Materials:

  • Mouse strains (e.g., C57BL/6J, Tg32-Alb-/-)

  • Human Serum Albumin (HSA), sterile solution (e.g., Plasbumin®)

  • Sterile 0.9% saline

  • Insulin syringes with appropriate gauge needles (e.g., 29G)

  • Blood collection tubes (e.g., capillary tubes or serum separator tubes)

  • Anesthesia (if required for blood collection)

  • ELISA kit for Human Serum Albumin quantification

Workflow Diagram:

PK_Workflow acclimate 1. Acclimatize Mice (1-2 weeks) pre_bleed 2. Pre-injection Bleed (Baseline) acclimate->pre_bleed injection 3. IV Tail Vein Injection (10 mg/kg HSA) pre_bleed->injection post_bleed 4. Serial Blood Sampling injection->post_bleed timepoints Timepoints: 10 min, 12h, 24h, 48h, 72h, 7d, 15d, 21d, 37d post_bleed->timepoints processing 5. Process Blood to Serum post_bleed->processing analysis 6. Quantify HSA by ELISA processing->analysis pk_calc 7. Calculate Pharmacokinetic Parameters (t½, AUC) analysis->pk_calc

Caption: Workflow for a pharmacokinetic study of HSA in mice.

Procedure:

  • Animal Preparation: Acclimatize male mice (10-13 weeks old) to the housing conditions for at least one week.

  • Baseline Sample: Collect a pre-injection blood sample (20-50 µL) from the tail vein or saphenous vein to serve as a baseline.

  • Dose Preparation: Dilute the stock HSA solution in sterile saline to a concentration that allows for the administration of a ~10 mg/kg dose in a volume of approximately 100-200 µL for a 25g mouse.

  • Administration: Warm the mouse under a heat lamp to dilate the tail veins. Restrain the mouse and administer the prepared HSA solution via a single tail-vein injection.

  • Post-injection Sampling: Collect blood samples at specified time points. A typical schedule includes: 10 minutes, 12 hours, 24 hours, 48 hours, 72 hours, 7 days, 10 days, 15 days, 21 days, and 37 days.[1] The exact time points may be adjusted based on the mouse strain (e.g., shorter duration for wild-type mice).

  • Sample Processing: Allow blood to clot at room temperature, then centrifuge to separate the serum. Store serum samples at -80°C until analysis.

  • Quantification: Determine the concentration of HSA in the serum samples using a human-specific albumin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the serum concentration of HSA versus time. Calculate the terminal half-life (t½), area under the curve (AUC), and other relevant pharmacokinetic parameters using appropriate software.

Protocol 2: Evaluation of Albumin in a Rat Model of Endotoxemic Shock

This protocol is based on a study investigating the effects of 4% and 20% HSA on microcirculation in endotoxemic rats.[6][7]

Objective: To assess the ability of HSA infusion to restore microvascular perfusion during endotoxemia.

Materials:

  • Adult male Wistar rats

  • Lipopolysaccharide (LPS, from E. coli O127:B8)

  • 4% and 20% Human Serum Albumin (HSA) solutions

  • Sterile 0.9% saline

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Catheters for arterial and venous lines

  • Sidestream Dark Field (SDF) or similar videomicroscopy equipment

  • Physiological monitoring equipment (for Mean Arterial Pressure, Heart Rate)

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically place catheters in the carotid artery (for blood pressure monitoring) and jugular vein (for infusions). Allow the animal to stabilize.

  • Baseline Measurements: Record baseline Mean Arterial Pressure (MAP) and Heart Rate. Using the SDF videomicroscope, record baseline images of the skeletal muscle microcirculation.

  • Induction of Endotoxemia: Infuse LPS intravenously at a dose of 10 mg/kg over 30 minutes. Control (SHAM) animals receive an equal volume of sterile saline.

  • Monitoring: Monitor the animal for 2 hours post-LPS infusion. Microcirculatory alterations are expected to develop during this time.

  • Fluid Resuscitation (Treatment): Randomly assign endotoxemic rats to one of the following treatment groups (n=6 per group):

    • LPS+4%HSA: IV infusion of 10 mL/kg of 4% HSA over 30 minutes.

    • LPS+20%HSA: IV infusion of 10 mL/kg of 20% HSA over 30 minutes.

    • LPS+Saline: IV infusion of 10 mL/kg of 0.9% saline over 30 minutes (Control).

  • Post-Treatment Assessment:

    • Immediately after the 30-minute infusion is complete (t2), repeat the microcirculatory measurements.

    • Continue monitoring and perform a final microcirculatory assessment 1 hour after the end of the infusion (t3).

  • Data Analysis: Analyze the videomicroscopy images to quantify microvascular parameters such as Perfused Vessel Density (PVD) and microvascular flow index (MFI). Compare these parameters and hemodynamic data between the treatment groups at each time point.

  • Euthanasia: At the end of the experiment, euthanize the animals using an approved method (e.g., overdose of pentobarbital).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Albumin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of albumin in solution. This method is applicable to various research and quality control environments, particularly in the analysis of pharmaceutical formulations and biological samples.

Introduction

Albumin is a critical protein, and its quantification is essential in numerous biomedical and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for determining albumin concentration. This document provides a comprehensive protocol for albumin analysis using a reversed-phase HPLC method with UV detection, including system suitability, sample preparation, and method validation parameters.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for albumin analysis is presented in the table below.

ParameterCondition
HPLC System Agilent 1200 HPLC system or equivalent
Column Reversed-phase C18, 5.0 µm, 150mm × 4.6 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution 5% to 50% of solution B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm[1]
Injection Volume 20 µL
Run Time 20 minutes

Method Validation Summary

The HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3] The validation characteristics include specificity, linearity, accuracy, and precision.[2][3][4]

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.998[5]≥ 0.995
Range (ppm) 1 - 1000[5]To cover expected concentrations
Accuracy (% Recovery) 97.9% to 102.0%[5]98.0% - 102.0%
Precision (%RSD) < 2%[5]≤ 2.0%
Limit of Detection (LOD) To be determinedReportable
Limit of Quantitation (LOQ) To be determinedReportable

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic acid to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of bovine serum albumin (BSA) reference standard and dissolve it in 100 mL of mobile phase A to obtain a concentration of 1000 ppm.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with mobile phase A to achieve concentrations of 1, 100, 300, 500, and 1000 ppm.[5]

3. Sample Preparation

  • Clarification: Samples should be clear and free of particulate matter to prevent column clogging.[6] Centrifuge samples at 10,000 ×g for 15 minutes.[6] If necessary, filter the supernatant through a 0.45 µm syringe filter.

  • Dilution: Dilute the clarified sample with mobile phase A to a concentration within the linear range of the assay (1-1000 ppm).

4. HPLC System Setup and Operation

  • Purge the HPLC system with the mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Set the column oven temperature to 30°C.

  • Set the UV detector wavelength to 280 nm. Aromatic amino acids like Tryptophan and Tyrosine in albumin absorb at this wavelength.[7]

  • Inject a blank (mobile phase A) to ensure the system is clean.

  • Inject the standard solutions in triplicate, starting from the lowest concentration.

  • Inject the prepared sample solutions in triplicate.

5. Data Analysis

  • Identify the albumin peak based on the retention time obtained from the standard injections.

  • Integrate the peak area of the albumin peak in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the mean peak area of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of albumin in the samples using the regression equation.

Visualizations

HPLC_Workflow A Sample Preparation (Centrifugation, Filtration, Dilution) D Injection of Standards and Samples A->D B Standard Preparation (Serial Dilutions) B->D C HPLC System Setup (Priming, Equilibration) C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection at 280 nm E->F G Data Acquisition and Processing F->G H Quantification and Reporting G->H

Caption: Experimental workflow for HPLC analysis of Albumin.

Validation_Parameters Method Validated HPLC Method Specificity Specificity (Analyte vs. other components) Method->Specificity Linearity Linearity (Proportionality of response) Method->Linearity Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability of measurements) Method->Precision Range Range (Upper and lower concentration limits) Method->Range Robustness Robustness (Unaffected by small variations) Method->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes: In Vitro Seizure Models for Efficacy Testing of Albutoin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain. The development of novel anti-seizure drugs (ASDs) requires robust preclinical screening to evaluate their efficacy and mechanism of action. In vitro seizure models provide a controlled environment to study the effects of compounds on neuronal excitability and synaptic transmission, offering valuable insights into their potential as therapeutic agents.[1][2] Albutoin is a hydantoin (B18101) derivative being investigated for its anti-seizure properties. Hydantoins, such as phenytoin, are a well-established class of ASDs.[3][4][5]

Mechanism of Action of Hydantoins

The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels.[3][6][7] By binding to the channel in its inactivated state, hydantoins slow the rate of recovery of these channels, thereby limiting the repetitive firing of action potentials that is characteristic of seizure activity.[3][5] This stabilization of the neuronal membrane prevents the spread of seizure discharges throughout the brain.[3][5][6] This targeted action on neuronal excitability makes in vitro models that measure neuronal firing and epileptiform discharges particularly suitable for assessing the efficacy of this compound.

Recommended In Vitro Seizure Models for this compound Efficacy Testing

Several in vitro models are well-suited to evaluate the efficacy of this compound by leveraging its presumed mechanism of action on voltage-gated sodium channels.

1. High Potassium Model in Hippocampal Slices

  • Rationale: Increasing the extracellular potassium concentration depolarizes neurons, leading to hyperexcitability and the generation of spontaneous epileptiform discharges.[8] This model is effective for screening compounds that modulate neuronal firing rates.

  • Endpoint: Reduction in the frequency and amplitude of epileptiform discharges recorded via extracellular field potential recordings.[8]

2. 4-Aminopyridine (4-AP) Model in Cortical or Hippocampal Slices

  • Rationale: 4-AP is a potassium channel blocker that enhances neurotransmitter release and induces epileptiform activity. This model is useful for studying synaptic transmission and network hyperexcitability.

  • Endpoint: Suppression of 4-AP-induced bursting activity and seizure-like events.

3. Maximal Electroshock (MES) In Vitro Equivalent

  • Rationale: While the MES test is traditionally an in vivo model, in vitro variations can be employed using primary neuronal cultures on microelectrode arrays (MEAs).[2] Electrical stimulation can be used to induce synchronized, high-frequency firing, mimicking aspects of a maximal seizure.

  • Endpoint: Increased threshold for inducing synchronized bursting and a reduction in the duration and spread of evoked activity.

4. Pentylenetetrazol (PTZ) Model in Primary Neuronal Cultures

  • Rationale: PTZ is a GABA-A receptor antagonist that reduces inhibitory neurotransmission, leading to neuronal hyperexcitability.[9] This model is valuable for assessing a compound's ability to counteract a reduction in inhibition.

  • Endpoint: Inhibition of PTZ-induced synchronized bursting and neuronal network hyperactivity measured by MEA or calcium imaging.

Data Presentation: Expected Efficacy of this compound

The following tables summarize hypothetical quantitative data for this compound's efficacy in the described in vitro models, based on typical results for hydantoin anticonvulsants like phenytoin.[8]

Table 1: Effect of this compound on High Potassium-Induced Epileptiform Discharges in Rat Hippocampal Slices

Concentration (µM)Mean Reduction in Discharge Frequency (%)Standard Deviation (%)
115.24.5
1045.88.2
5078.510.1
10092.35.7

Table 2: Effect of this compound on 4-AP-Induced Seizure-Like Events in Mouse Cortical Slices

Concentration (µM)Mean Reduction in Burst Duration (s)Standard Deviation (s)
12.10.8
108.52.3
5015.23.1
10022.74.0

Table 3: Effect of this compound on Electrically-Induced Synchronized Bursting in Primary Neuronal Cultures (MEA)

Concentration (µM)Mean Increase in Bursting Threshold (µA)Standard Deviation (µA)
15.31.8
1018.94.2
5042.17.5
10065.79.8

Table 4: Effect of this compound on PTZ-Induced Hyperexcitability in Primary Neuronal Cultures

Concentration (µM)Mean Reduction in Mean Firing Rate (spikes/s)Standard Deviation (spikes/s)
12.50.9
109.82.1
5025.44.6
10048.26.3

Experimental Protocols

Protocol 1: High Potassium-Induced Epileptiform Discharges in Acute Hippocampal Slices

1. Materials:

  • Adult Wistar rats
  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
  • High-potassium aCSF (containing 8.5 mM KCl)
  • This compound stock solution (e.g., 100 mM in DMSO)
  • Vibratome
  • Recording chamber with perfusion system
  • Glass microelectrodes (1-5 MΩ)
  • Amplifier and data acquisition system

2. Slice Preparation:

  • Anesthetize and decapitate the rat according to approved animal care protocols.
  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) aCSF.
  • Prepare 400 µm thick transverse hippocampal slices using a vibratome.
  • Transfer slices to an interface holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C (2-3 ml/min).
  • Place a glass microelectrode in the CA1 or CA3 pyramidal cell layer to record extracellular field potentials.
  • Establish a stable baseline recording in normal aCSF for 10-15 minutes.
  • Switch the perfusion to high-potassium aCSF to induce epileptiform discharges. Allow the activity to stabilize for 20-30 minutes.
  • Apply this compound at the desired concentrations by adding it to the high-potassium aCSF. Record for at least 15 minutes at each concentration.
  • Perform a washout with high-potassium aCSF to observe the reversal of the drug effect.

4. Data Analysis:

  • Detect and count the number of epileptiform discharges per unit of time.
  • Calculate the percentage reduction in discharge frequency for each concentration of this compound compared to the baseline in high-potassium aCSF.
  • Determine the IC50 value for this compound.

Protocol 2: 4-AP-Induced Seizure-Like Events in Primary Cortical Neurons on Microelectrode Arrays (MEAs)

1. Materials:

  • Primary cortical neurons from E18 rat embryos
  • Neurobasal medium supplemented with B27 and GlutaMAX
  • MEA plates (e.g., 48-well)
  • 4-Aminopyridine (4-AP) stock solution
  • This compound stock solution
  • MEA recording system and analysis software

2. Cell Culture:

  • Dissociate cortical tissue from E18 rat embryos and plate the neurons onto MEA plates pre-coated with poly-D-lysine.
  • Culture the neurons at 37°C in a 5% CO2 incubator for at least 14 days in vitro (DIV) to allow for the formation of mature neuronal networks.

3. MEA Recording:

  • Place the MEA plate in the recording system and allow the culture to acclimate for 10 minutes.
  • Record baseline spontaneous neuronal activity for 10-15 minutes.
  • Apply 4-AP (e.g., 50 µM) to the culture medium to induce epileptiform activity. Record for 20-30 minutes until the activity stabilizes.
  • Add this compound at various concentrations to the wells and record for 15-20 minutes for each concentration.
  • Include vehicle controls.

4. Data Analysis:

  • Analyze the MEA data for changes in mean firing rate, burst frequency, burst duration, and network synchrony.
  • Quantify the reduction in these parameters in the presence of this compound compared to the 4-AP-treated control.
  • Generate dose-response curves for the most sensitive parameters.

Visualizations

G cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Rat Rat Brain_Extraction Brain_Extraction Rat->Brain_Extraction Anesthetize & Decapitate Slicing Slicing Brain_Extraction->Slicing Ice-cold aCSF Recovery Recovery (1 hr) in oxygenated aCSF Slicing->Recovery Vibratome (400 µm) Slice_to_Chamber Transfer Slice to Recording Chamber Recovery->Slice_to_Chamber Baseline_Recording Baseline Recording (Normal aCSF) Slice_to_Chamber->Baseline_Recording Induction Induce Epileptiform Activity (High K+ aCSF) Baseline_Recording->Induction Drug_Application Apply this compound (Various Concentrations) Induction->Drug_Application Washout Washout (High K+ aCSF) Drug_Application->Washout Data_Acquisition Record Field Potentials Washout->Data_Acquisition Analysis Analyze Discharge Frequency & Amplitude Data_Acquisition->Analysis Results Generate Dose-Response Curves & IC50 Analysis->Results

Caption: Experimental workflow for testing this compound in the high potassium hippocampal slice model.

G cluster_neuron Presynaptic Neuron cluster_channel Voltage-Gated Sodium Channel cluster_outcome Outcome AP Action Potential Propagation Resting Resting State AP->Resting Open Open State Resting->Open Depolarization Inactive Inactive State Open->Inactive Inactivation Inactive->Resting Repolarization Inactive->Resting Slows Recovery Reduced_Firing Reduced Neuronal Repetitive Firing This compound This compound This compound->Inactive Binds and Stabilizes Seizure_Suppression Suppression of Seizure Spread Reduced_Firing->Seizure_Suppression

References

Application Notes and Protocols for Albumin Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the administration of albumin in rodent models for preclinical research. While the initial request specified "Albutoin," our extensive search of scientific literature suggests this may be a typographical error, as no such compound is readily identifiable. The data and protocols herein pertain to "Albumin," a protein of significant interest in drug delivery and physiological studies. This document outlines various administration routes, their pharmacokinetic profiles, and the associated experimental protocols. Additionally, it visualizes key signaling pathways influenced by albumin.

Quantitative Data Summary

The pharmacokinetic parameters of albumin in rodents vary depending on the species, the administration route, and the specific type of albumin used (e.g., human serum albumin vs. rodent serum albumin). The following tables summarize key quantitative data from rodent studies.

Table 1: Pharmacokinetics of Human Serum Albumin (HSA) following Intravenous (IV) Administration in Mice.

Mouse StrainEndogenous Mouse Albumin (MSA) StatusHuman FcRn (hFcRn) StatusHSA Half-life (days)Reference
C57BL/6J (Wild Type)PresentAbsent2.6 - 5.8[1][2]
B6-Alb-/-AbsentAbsent2.6 - 5.8[1][2]
Tg32PresentPresent2.6 - 5.8[1][2]
Tg32-Alb-/-AbsentPresent~24[1][2][3][4]

Table 2: Pharmacokinetics of Albumin Following Different Routes of Administration in Rodents.

SpeciesAdministration RouteAlbumin TypeKey FindingsReference
RatOral GavageHuman Serum AlbuminRepeated oral administration showed neuroprotective effects in a stroke model.[5]
RatIntravenousCationized Rat Serum AlbuminIncreased brain uptake compared to native albumin.[6]
MouseIntravenousHuman Serum AlbuminHalf-life is significantly shorter in wild-type mice (~2 days) compared to humanized FcRn mice (~24 days) due to poor binding of HSA to mouse FcRn.[1][2][4]
MouseSubcutaneousNot SpecifiedThis route is commonly used for sustained release formulations.[7]
RatIntraperitonealNot SpecifiedThe intraperitoneal route can be used for parenteral nutrition studies.

Experimental Protocols

Detailed methodologies for the administration of albumin in rodents are provided below. These protocols are based on established guidelines and research publications.

Oral Administration (Gavage) in Rats

This protocol is adapted from studies investigating the oral delivery of albumin.[5]

Materials:

  • Albumin solution (e.g., 25% Human Serum Albumin in saline)

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)

  • Syringe

  • Animal scale

  • 70% ethanol (B145695)

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosage volume. A typical oral gavage volume is 5-10 mL/kg.[8]

  • Gavage Needle Selection and Measurement: Select a gavage needle of appropriate length and gauge. Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion required to reach the stomach. Mark this length on the needle.[9][10]

  • Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.

  • Needle Insertion: Moisten the tip of the gavage needle with water or the albumin solution for lubrication. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is in the esophagus, slowly administer the albumin solution.

  • Withdrawal: After administration, gently withdraw the needle.

  • Monitoring: Monitor the animal for any signs of distress, such as labored breathing or fluid from the nose, for a short period after the procedure.[9]

Intravenous (IV) Injection in Mice (Tail Vein)

This protocol is based on standard procedures for intravenous administration in mice.[1][2]

Materials:

  • Albumin solution in a sterile, isotonic vehicle

  • 27-30 gauge needle

  • 1 mL syringe

  • Mouse restrainer

  • Heat lamp or warm water to dilate the tail vein

  • 70% ethanol

Procedure:

  • Animal Preparation: Place the mouse in a restrainer to secure it and expose the tail.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Site Preparation: Wipe the tail with 70% ethanol to clean the injection site.

  • Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. The vein should blanch if the needle is correctly positioned.

  • Administration: Slowly inject the albumin solution. The maximum recommended bolus injection volume is typically 5 mL/kg.

  • Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection in Rats

This protocol is derived from standard guidelines for intraperitoneal injections in rats.[11][12][13][14]

Materials:

  • Albumin solution in a sterile, isotonic vehicle

  • 23-25 gauge needle

  • Syringe

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the rat to calculate the correct dose. The maximum recommended IP injection volume is 10 mL/kg.[14][15]

  • Restraint: Restrain the rat securely, tilting its head downwards to move the abdominal organs away from the injection site.

  • Site Identification and Preparation: The injection site is in the lower right abdominal quadrant to avoid the cecum.[11][12] Clean the area with 70% ethanol.

  • Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back, which would indicate incorrect placement in a blood vessel or the bladder.

  • Administration: If aspiration is clear, inject the albumin solution.

  • Withdrawal: Withdraw the needle and return the rat to its cage.

  • Monitoring: Observe the animal for any signs of discomfort or adverse effects.

Subcutaneous (SC) Injection in Mice

This protocol is based on standard operating procedures for subcutaneous injections in mice.[16][17][18]

Materials:

  • Albumin solution in a sterile, isotonic vehicle

  • 25-27 gauge needle

  • 1 mL syringe

  • 70% ethanol

Procedure:

  • Animal Preparation: Weigh the mouse to determine the appropriate volume. The maximum recommended volume per site is 10-20 mL/kg, but it is advisable to use smaller volumes and multiple sites if necessary to avoid skin distension.[19]

  • Restraint: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Site Preparation: Clean the injection site, typically the dorsal midline between the shoulder blades, with 70% ethanol.

  • Injection: Lift the skin to create a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Administration: Aspirate to ensure a blood vessel has not been entered. Inject the albumin solution. A small bleb will form under the skin.

  • Withdrawal: Withdraw the needle and apply gentle pressure to the site if needed.

  • Monitoring: Return the mouse to its cage and observe for any local reactions at the injection site.

Signaling Pathways and Visualizations

Albumin has been shown to activate several intracellular signaling pathways, which can influence cellular processes like survival, proliferation, and protein expression. The following diagrams illustrate the experimental workflows for different administration routes and the key signaling pathways activated by albumin.

Experimental Workflow Diagrams

experimental_workflow_oral cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration animal_prep Animal Weighing & Dose Calculation restraint Animal Restraint animal_prep->restraint solution_prep Albumin Solution Preparation gavage Oral Gavage solution_prep->gavage restraint->gavage monitoring Monitoring gavage->monitoring data_collection Data Collection (e.g., Blood Sampling) monitoring->data_collection

Caption: Workflow for Oral Administration of Albumin in Rodents.

experimental_workflow_iv cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration animal_prep Animal Weighing & Dose Calculation restraint Mouse Restraint animal_prep->restraint vein_dilation Tail Vein Dilation injection Intravenous Injection vein_dilation->injection restraint->injection monitoring Monitoring injection->monitoring data_collection Data Collection (e.g., Blood Sampling) monitoring->data_collection

Caption: Workflow for Intravenous Administration of Albumin in Mice.

Signaling Pathway Diagrams

albumin_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response albumin Albumin receptor Albumin Receptor (e.g., FcRn, Megalin) albumin->receptor pi3k PI3K receptor->pi3k Activation akt AKT (Protein Kinase B) pi3k->akt Phosphorylation & Activation sgk1 SGK1 akt->sgk1 Activation cell_survival Cell Survival akt->cell_survival anti_apoptosis Anti-Apoptosis akt->anti_apoptosis endocytosis Albumin Endocytosis akt->endocytosis albumin_tgfb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus albumin Albumin tgfbr TGF-β Receptor albumin->tgfbr Activation smad2 Smad2 tgfbr->smad2 Phosphorylation smad3 Smad3 tgfbr->smad3 Phosphorylation smad_complex Smad2/3/4 Complex smad2->smad_complex smad3->smad_complex smad4 Smad4 smad4->smad_complex transcription Gene Transcription (e.g., Collagen IV) smad_complex->transcription Translocation to Nucleus

References

Application Notes & Protocols for the Quantification of Albutoin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Albutoin is a thiohydantoin derivative that has been investigated for its anticonvulsant properties. Accurate quantification of this compound in biological matrices, such as human plasma, is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the technology of choice for analyzing drugs in complex biological fluids.[3][4]

This document outlines a proposed LC-MS/MS method for the determination of this compound in human plasma. The protocol includes sample preparation, chromatographic conditions, mass spectrometric parameters, and typical performance characteristics expected from such an assay.

Proposed Analytical Method: LC-MS/MS

A robust and sensitive method for the quantification of this compound can be developed using a triple quadrupole mass spectrometer. The workflow involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using Multiple Reaction Monitoring (MRM).

Data Presentation: Representative Quantitative Data

The following tables summarize the typical performance characteristics that should be targeted during method validation. The values are representative of similar anticonvulsant drug assays and do not reflect validated data for this compound.

Table 1: Proposed LC-MS/MS Method Parameters

ParameterProposed Value/Condition
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol (B129727)/Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS System Triple Quadrupole Mass Spectrometer
Acquisition Mode Multiple Reaction Monitoring (MRM)
Internal Standard (IS) A structurally similar, stable isotope-labeled compound

Table 2: Representative Method Validation Parameters

ParameterTarget Acceptance CriteriaRepresentative Value
Linearity Range r² > 0.991 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%, Precision: ≤20% CV1 ng/mL
Limit of Detection (LOD) S/N > 30.3 ng/mL
Intra-day Precision (CV%) ≤15%< 10%
Inter-day Precision (CV%) ≤15%< 12%
Accuracy (% Bias) Within ±15%-5% to +7%
Matrix Effect CV ≤15%< 10%
Recovery Consistent and reproducible> 85%

Note: Values are examples based on assays for other anticonvulsants and must be determined experimentally for this compound.[1][3][6]

Experimental Protocols

Preparation of Stock Solutions and Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to create a calibration curve ranging from the LLOQ to the upper limit of quantification (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) from a separate stock solution.[1]

  • Internal Standard (IS) Working Solution: Prepare a working solution of the chosen internal standard (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a common, straightforward method for extracting small-molecule drugs from plasma samples.[3][6]

  • Aliquot Sample: Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 200 µL of the internal standard working solution (in acetonitrile) to each tube. The acetonitrile acts as the precipitating agent.[7]

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to an LC vial.

  • Dilute (Optional): The supernatant can be injected directly or diluted with the mobile phase A if necessary to ensure compatibility with the initial chromatographic conditions.[1][3]

  • Inject: Place the vial in the autosampler for LC-MS/MS analysis.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (10 min @ 12,000g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Workflow for this compound quantification in plasma.

Logical Relationship for Method Development

G cluster_method Method Development cluster_validation Method Validation start Define Analytical Goal: Quantify this compound in Plasma ms_opt MS Parameter Optimization (Tune Precursor/Product Ions) start->ms_opt lc_dev LC Method Development (Column & Mobile Phase Selection) start->lc_dev sample_prep Sample Prep Evaluation (Protein Precipitation) start->sample_prep linearity Linearity & Range ms_opt->linearity lc_dev->linearity sample_prep->linearity accuracy Accuracy & Precision linearity->accuracy sensitivity LOD & LLOQ accuracy->sensitivity specificity Specificity & Matrix Effects sensitivity->specificity end_node Routine Sample Analysis specificity->end_node

Caption: Logical flow for this compound analytical method development.

References

Application Notes and Protocols: Experimental Design for Albutoin Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albutoin is a novel therapeutic agent designed for enhanced efficacy and targeted delivery through its conjugation with recombinant human albumin. This design leverages the natural properties of albumin to extend the plasma half-life of the active therapeutic moiety and potentially improve its accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[1] Albumin itself is the most abundant protein in plasma, responsible for maintaining oncotic pressure and transporting a variety of endogenous and exogenous substances.[2][3][4] The conjugation of therapeutic molecules to albumin can significantly alter their pharmacokinetic and pharmacodynamic profiles.[5][6][7]

These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of this compound, from initial in vitro characterization to preclinical in vivo validation. The protocols and data presentation formats are intended to serve as a robust framework for researchers in the field of drug development.

In Vitro Efficacy Studies

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to establish a dose-response relationship.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 80-90% confluency.

  • Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a serial dilution of this compound and a non-conjugated control compound in culture media. Replace the existing media in the wells with the media containing the various concentrations of the compounds. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity

Cell LineCompoundIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7This compound
Control Drug
A549This compound
Control Drug
Apoptosis Assays

Objective: To determine if the observed cytotoxicity of this compound is mediated through the induction of apoptosis.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Data Presentation: Apoptosis Induction

Cell LineTreatment% Early Apoptotic Cells (24h)% Late Apoptotic Cells (24h)% Early Apoptotic Cells (48h)% Late Apoptotic Cells (48h)
MCF-7Untreated
This compound (IC50)
A549Untreated
This compound (IC50)
Signaling Pathway Analysis

Objective: To investigate the molecular mechanism of this compound's action on key cancer-related signaling pathways. It is known that albumin can activate the AKT signaling pathway, which may influence the overall cellular response.[8]

Protocol: Western Blotting

  • Protein Extraction: Treat cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, Caspase-3, PARP).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Key Signaling Protein Modulation

ProteinTreatment GroupFold Change vs. Untreated (24h)Fold Change vs. Untreated (48h)
p-AKT/Total AKTThis compound (0.5x IC50)
This compound (IC50)
Cleaved Caspase-3This compound (0.5x IC50)
This compound (IC50)

Diagrams

G cluster_0 In Vitro Workflow: Cytotoxicity Assay A Seed Cancer Cells in 96-well plates B Treat with Serial Dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

G cluster_albumin Known Albumin Effect This compound This compound Receptor Target Receptor This compound->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates Apoptosis Apoptosis Inhibition AKT->Apoptosis inhibits Proliferation Cell Proliferation AKT->Proliferation promotes AlbuminReceptor Albumin Receptor AlbuminPI3K PI3K AlbuminReceptor->AlbuminPI3K AlbuminAKT AKT AlbuminPI3K->AlbuminAKT AlbuminAKT->Apoptosis inhibits

Caption: Hypothetical signaling pathway affected by this compound.

In Vivo Efficacy Studies

Animal Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism. The choice of animal model is critical. For human albumin-based therapeutics, it is often advantageous to use mice transgenic for the human neonatal Fc receptor (FcRn) to more accurately model the pharmacokinetics in humans.[9]

Recommended Models:

  • Xenograft Model: Implantation of human cancer cell lines subcutaneously into immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Orthotopic Model: Implantation of tumor cells into the organ of origin to better mimic the tumor microenvironment.

  • Humanized FcRn Mouse Model: To assess the impact of extended half-life on efficacy.[9]

Study Design

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Inject 1-5 x 10^6 cancer cells (e.g., A549) subcutaneously into the flank of the mice.

  • Tumor Growth: Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, non-conjugated control drug).

  • Dosing: Administer the treatments via an appropriate route (e.g., intravenous or intraperitoneal) according to a predetermined schedule (e.g., twice weekly).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study period.

  • Tissue Collection: Collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupNumber of MiceMean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle Control100
This compound (X mg/kg)10
This compound (Y mg/kg)10
Control Drug (Z mg/kg)10

Diagram

G cluster_workflow In Vivo Efficacy Study Logic Start Implant Tumor Cells TumorGrowth Tumor Growth to 100-150 mm³ Start->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Treatment Administer Treatment Randomize->Treatment Group A, B, C... Monitor Monitor Tumor Volume & Body Weight Treatment->Monitor Endpoint Endpoint Criteria Met? Monitor->Endpoint Endpoint->Monitor No Analysis Tumor & Organ Analysis Endpoint->Analysis Yes

Caption: Logical workflow for an in vivo efficacy study.

Conclusion

The provided protocols and guidelines offer a structured approach to assessing the efficacy of this compound. Thorough in vitro characterization is essential before proceeding to more complex and resource-intensive in vivo studies. The use of appropriate controls, relevant cell lines, and well-designed animal models will be critical for obtaining conclusive and translatable results. The data presentation tables are designed to facilitate clear and concise reporting of quantitative findings.

References

Application Notes and Protocols for Determining Albutoin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albutoin is a novel synthetic small molecule with potential therapeutic applications. As with any new compound intended for biological use, a thorough evaluation of its cytotoxic effects is crucial. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using common and reliable cell-based assays. The described methods will enable researchers to quantify this compound's impact on cell viability, membrane integrity, and apoptosis, thereby establishing a foundational understanding of its safety profile at the cellular level.

Overview of Cytotoxicity Assays

To obtain a comprehensive cytotoxicity profile for this compound, a multi-parametric approach is recommended. This involves utilizing assays that measure different cellular parameters, providing a more complete picture of the potential mechanisms of cell death. The three key assays detailed in this document are:

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.[1][2][3][4]

  • LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[5][6][7]

  • Caspase-3/7 Assay: Detects the activation of key executioner caspases involved in the apoptotic pathway.[8][9][10][11]

The selection of these assays allows for the differentiation between cytotoxic events that lead to metabolic inactivity, loss of membrane integrity (often associated with necrosis), and programmed cell death (apoptosis).

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data
Assay TypeCell LineThis compound Concentration (µM)Endpoint MeasuredResult (e.g., % Viability, % Cytotoxicity, RLU)Standard Deviation
MTT HeLa0 (Control)% Cell Viability100± 4.5
198.2± 5.1
1085.7± 6.2
5052.3± 5.8
10021.4± 4.9
LDH HeLa0 (Control)% Cytotoxicity5.2± 1.8
16.1± 2.0
1015.8± 3.5
5045.6± 4.1
10078.9± 5.3
Caspase-3/7 HeLa0 (Control)Relative Luminescence Units (RLU)15,234± 1,287
116,012± 1,350
1035,876± 2,980
5089,453± 7,543
100154,321± 12,876

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Line: HeLa (or other suitable cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced cytotoxicity.[12]

MTT Assay for Cell Viability

This assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[1][4] The amount of formazan produced is proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation with MTT: Incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Calculation:

    • Corrected Absorbance = Absorbance (570 nm) - Absorbance (630 nm)

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

LDH Release Assay for Cytotoxicity

This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[5] The amount of LDH released is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Treat cells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.[7]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[7]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[8][11] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release a luminescent signal.[10][14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The relative luminescence units (RLU) are directly proportional to the amount of caspase-3/7 activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_caspase Caspase-3/7 Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_this compound Treat with this compound seed_cells->treat_this compound incubate Incubate (24-72h) treat_this compound->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_supernatant Collect Supernatant incubate->collect_supernatant add_caspase_reagent Add Caspase-Glo® 3/7 incubate->add_caspase_reagent solubilize Solubilize Formazan add_mtt->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt viability % Cell Viability read_mtt->viability add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent read_ldh Read Absorbance @ 490nm add_ldh_reagent->read_ldh cytotoxicity % Cytotoxicity read_ldh->cytotoxicity read_luminescence Read Luminescence add_caspase_reagent->read_luminescence apoptosis Apoptosis Induction (RLU) read_luminescence->apoptosis

Caption: Workflow for assessing this compound cytotoxicity.

Putative this compound-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Stress cluster_caspase_cascade Caspase Cascade This compound This compound bax Bax/Bak Activation This compound->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation (Initiator) apaf1->caspase9 caspase37 Caspase-3/7 Activation (Executioner) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Logical Relationship of Cytotoxicity Assays

assay_relationship cluster_event Cellular Events cluster_assay Corresponding Assay metabolic_dysfunction Mitochondrial Dysfunction mtt MTT Assay (Measures Viability) metabolic_dysfunction->mtt membrane_damage Plasma Membrane Damage ldh LDH Assay (Measures Necrosis/Late Apoptosis) membrane_damage->ldh apoptosis_induction Apoptosis Induction apoptosis_induction->metabolic_dysfunction apoptosis_induction->membrane_damage Late Stage caspase Caspase-3/7 Assay (Measures Early Apoptosis) apoptosis_induction->caspase

Caption: Relationship between cellular events and assays.

References

Techniques for measuring Albutoin in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Assumption of "Albuterol" for "Albutoin"

The term "this compound" does not correspond to a recognized compound in scientific literature. This document proceeds under the assumption that the intended topic is Albuterol (also known as Salbutamol), a common bronchodilator frequently measured in biological samples for clinical and research purposes.

Overview of Analytical Techniques

The accurate quantification of Albuterol in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The two most prevalent and robust methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or ultraviolet (UV) detection, and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: High-Sensitivity Quantification of Albuterol in Human Plasma by LC-MS/MS

This method is the gold standard for determining low concentrations of Albuterol in plasma, offering excellent sensitivity and specificity required for pharmacokinetic profiling after therapeutic dosing.

Principle

This protocol uses solid-phase extraction (SPE) to isolate Albuterol and a deuterated internal standard (IS) from the plasma matrix. The extracted analytes are then chromatographically separated using a C18 reversed-phase column and quantified by a tandem mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

Experimental Protocol

1. Materials and Reagents

  • Albuterol reference standard

  • Albuterol-d9 (or other suitable stable isotope-labeled IS)

  • HPLC-grade methanol (B129727) and acetonitrile (B52724)

  • Reagent-grade formic acid

  • Ultrapure water

  • Human plasma (K2EDTA anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MCX)

2. Sample and Standard Preparation

  • Stock and Working Solutions: Prepare 1 mg/mL stock solutions of Albuterol and IS in methanol. Create working solutions for calibration standards and quality controls (QCs) by serial dilution in a 50:50 methanol/water mixture.

  • Plasma Sample Preparation:

    • To 500 µL of a plasma sample, calibrator, or QC in a microcentrifuge tube, add 50 µL of the IS working solution and vortex briefly.

    • Add 500 µL of 0.5% orthophosphoric acid and vortex.

    • Centrifuge the samples at 4600 RPM for 5 minutes at 5°C.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol.

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

3. Instrumental Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., Inertsil ODS C18, 4.6 x 150 mm, 5µm).[1][2]

    • Mobile Phase: An isocratic mixture of 0.1% formic acid in water and acetonitrile (10:90 v/v).[1][2]

    • Flow Rate: 0.6 mL/min.[1][2]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Albuterol: m/z 240.2 → 148.4.[1][2]

      • Internal Standard (e.g., Amlodipine): m/z 409.2 → 238.1 (Note: A deuterated IS like Albuterol-d9 is preferred if available).[1][2]

    • Optimize instrument parameters such as collision energy and declustering potential.

Summary of Quantitative Data

The following table summarizes typical performance characteristics for an LC-MS/MS method for Albuterol in human plasma.

ParameterTypical PerformanceSource(s)
Linearity Range 10.5 - 4119.8 pg/mL[1][2]
Correlation Coefficient (r²) ≥ 0.990[1][2]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL to 10.5 pg/mL[1][2][3]
Intra-day Precision (%CV) 5.4% - 9.0%[1][2]
Inter-day Precision (%CV) 4.1% - 9.3%[1][2]
Accuracy (% Recovery/Bias) 95.7% - 104.0%[1][2]
Extraction Recovery > 89%[3]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample Spike Spike with Internal Standard (IS) Plasma->Spike Precip Protein Precipitation & Centrifugation Spike->Precip SPE Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Precip->SPE Dry Evaporate to Dryness SPE->Dry Recon Reconstitute in Mobile Phase Dry->Recon LC LC Separation (C18 Column) Recon->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for Albuterol analysis in plasma via LC-MS/MS.

Application Note 2: Determination of Albuterol in Human Urine by HPLC with Fluorescence Detection

This HPLC-based method is a robust and cost-effective option for quantifying higher concentrations of Albuterol, making it well-suited for studies analyzing urinary excretion post-inhalation.

Principle

This method involves a solid-phase extraction (SPE) step to clean up the urine sample and concentrate the analyte.[4] Unchanged Albuterol and an internal standard are separated on a reversed-phase HPLC system and detected using a fluorescence detector, which offers high sensitivity for fluorescent compounds like Albuterol.

Experimental Protocol

1. Materials and Reagents

  • Albuterol reference standard

  • Terbutaline (or other suitable internal standard)

  • HPLC-grade methanol and acetonitrile

  • Reagent-grade trifluoroacetic acid (TFA)

  • Phosphate (B84403) buffer

  • Ultrapure water

  • Human urine

  • SPE cartridges (e.g., Confirm HCX)

2. Sample and Standard Preparation

  • Stock and Working Solutions: Prepare stock and working solutions of Albuterol and Terbutaline in methanol or water.

  • Urine Sample Preparation:

    • To 1 mL of urine, add the internal standard.

    • Condition an SPE cartridge (e.g., Confirm HCX) with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with a mild acidic buffer).

    • Elute Albuterol and the IS with an appropriate solvent (e.g., acidified methanol).

    • Evaporate the eluate and reconstitute in the mobile phase.

3. Instrumental Conditions

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. A typical mobile phase could be water with 1% acetic acid and 5mM hexane (B92381) sulfonic acid, mixed with methanol (60:40).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20-100 µL.

    • Detection: Fluorescence detector with excitation at ~228 nm and an emission filter >280 nm.[6] Alternatively, UV detection at ~276 nm can be used.

Summary of Quantitative Data

The following table summarizes typical performance characteristics for an HPLC-Fluorescence method for Albuterol in human urine.

ParameterTypical PerformanceSource(s)
Linearity Range 25 - 300 µg/L[4]
Correlation Coefficient (r²) > 0.997[4]
Lower Limit of Quantification (LOQ) 12.12 µg/L[4]
Precision (%RSD) < 5.0%[4]
Accuracy (% Bias) Within ± 0.5%[4]
Extraction Recovery ~91%[4]

HPLC-Fluorescence Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction (e.g., HCX cartridge) Spike->SPE Elute Elute Analytes SPE->Elute Recon Evaporate & Reconstitute Elute->Recon HPLC HPLC Separation (Reversed-Phase) Recon->HPLC Fluor Fluorescence Detection (Ex: 228nm, Em: >280nm) HPLC->Fluor Data Data Acquisition & Quantification Fluor->Data

Caption: Workflow for Albuterol analysis in urine via HPLC.

References

Troubleshooting & Optimization

Improving Albutoin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Albutoin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and solubilizing this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a novel synthetic compound with promising therapeutic potential. However, it is characterized by low aqueous solubility, which can lead to challenges in preparing stock solutions and maintaining its solubility in aqueous cell culture media during in vitro experiments. Precipitation of this compound can lead to inaccurate and unreliable assay results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing power for many poorly soluble compounds.[1][2]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your in vitro assay should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1%.[3][4]

Q4: My this compound precipitates immediately when I add it to my cell culture medium. What should I do?

Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds dissolved in DMSO when diluted into an aqueous medium.[3] Please refer to the Troubleshooting Guide below for detailed steps to resolve this issue.

Q5: Can I use other solvents besides DMSO?

Other co-solvents such as ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycols (PEGs) can be used, but their compatibility with your specific cell line and assay must be validated.[1][2][5] It is crucial to determine the optimal solvent and concentration that maintains this compound solubility without affecting the experimental results.

Troubleshooting Guides

Issue: this compound Precipitation in Cell Culture Media

Problem: You observe a precipitate or cloudiness in your cell culture wells after adding the this compound stock solution.

This is a common problem for poorly water-soluble compounds like this compound. The following troubleshooting workflow can help you identify and resolve the issue.

start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_dilution Was the dilution too rapid? check_conc->check_dilution No sol_conc Reduce final concentration check_conc->sol_conc Yes check_media_temp Was the media cold? check_dilution->check_media_temp No sol_dilution Use serial dilution in warm media check_dilution->sol_dilution Yes check_dmso Is final DMSO % too high? check_media_temp->check_dmso No sol_media_temp Pre-warm media to 37°C check_media_temp->sol_media_temp Yes sol_dmso Lower stock concentration to reduce final DMSO % check_dmso->sol_dmso Yes

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously. If necessary, use brief sonication in a water bath to ensure the compound is completely dissolved.

  • Inspection: Visually inspect the solution to confirm there are no undissolved particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Media

This protocol helps determine the highest concentration of this compound that can be used in your cell culture medium without precipitation.

Workflow for determining maximum soluble concentration.

Methodology:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.

  • Aliquot Media: Add 198 µL of pre-warmed (37°C) complete cell culture medium to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each this compound-DMSO dilution to the media-containing wells (this results in a 1:100 dilution and a final DMSO concentration of 1%). Also, include a control well with 2 µL of DMSO only.

  • Incubate: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Observe: Visually inspect the wells for any signs of precipitation or cloudiness at several time points (e.g., immediately, 2, 6, and 24 hours).

  • Determine Maximum Concentration: The highest concentration of this compound that remains clear throughout the observation period is the maximum working soluble concentration for your assay conditions.[3]

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (mg/mL) at 25°CNotes
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Insoluble in aqueous buffers.
Dimethyl Sulfoxide (DMSO)> 50Highly soluble. Recommended for stock solutions.
Ethanol (100%)~5Moderately soluble.
Propylene Glycol (PG)~10Soluble.
Polyethylene Glycol 400 (PEG400)~20Good solubility.

Note: These values are approximate and should be confirmed experimentally.

Table 2: Effect of Co-solvents on this compound Solubility in Cell Culture Media (RPMI + 10% FBS)
Co-solvent System (Final Concentration)Maximum Soluble this compound Conc. (µM)Observation (after 24h)
0.1% DMSO5Clear Solution
0.5% DMSO25Clear Solution
1% DMSO40Slight Haze
0.5% Ethanol2Precipitation
1% PEG40015Clear Solution

This data illustrates that while a higher percentage of DMSO can increase solubility, it must be balanced against potential cellular toxicity. PEG400 can be an alternative solubilizing agent.

References

Optimizing Albutoin dosage for maximal anticonvulsant effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Albutoin, a novel voltage-gated sodium channel modulator for anticonvulsant research. This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a state-dependent blocker of voltage-gated sodium channels (VGSCs).[1][2] It exhibits high affinity for the inactivated state of the channel.[3][4] By binding to and stabilizing the inactivated state, this compound slows the channel's return to the resting state, thereby limiting the rapid, repetitive neuronal firing that is characteristic of seizure activity.[2][4] This use-dependent action allows it to preferentially target hyperactive neurons involved in seizure propagation while having minimal effect on normal neuronal signaling.[3][4]

Q2: What is the recommended solvent and storage condition for this compound? A2: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution of up to 50 mM. For final dilutions in aqueous recording solutions, the DMSO concentration should be kept below 0.1% to avoid solvent-related effects. Stock solutions should be stored at -20°C and protected from light. For in vivo studies, a formulation in 10% DMSO, 40% PEG400, and 50% saline is recommended for intraperitoneal (IP) injection.

Q3: What are the key pharmacokinetic parameters of this compound in rodents? A3: this compound exhibits favorable pharmacokinetic properties in preclinical rodent models. Following IP administration, it is rapidly absorbed and distributed to the brain. Please refer to Table 2 for a summary of key parameters.

Q4: Can this compound be used in combination with other anticonvulsant drugs? A4: Co-administration of this compound with other antiepileptic drugs (AEDs) should be approached with caution, as pharmacokinetic interactions can occur.[5] For example, drugs that induce or inhibit cytochrome P450 enzymes may alter the metabolism of this compound. Preliminary studies suggest a potential synergistic effect when combined with GABAergic agents, but this requires further validation. Monitoring plasma concentrations of both drugs is advisable when conducting combination studies.[5]

Troubleshooting Guides

In Vitro Electrophysiology (Patch-Clamp)

Q5: I am not observing the expected dose-dependent inhibition of sodium currents. What are the possible causes? A5:

  • Solution Stability: this compound may precipitate in your final aqueous solution, especially at higher concentrations. Ensure your stock solution is fully dissolved before dilution and that the final DMSO concentration is consistent across all test concentrations. Visually inspect the final solution for any precipitate.

  • Drug Application: Ensure your perfusion system is delivering the drug solution effectively to the cell being recorded. Check for leaks or blockages in the perfusion lines.[6] The speed of perfusion can also influence the local concentration of the drug.[6]

  • Cell Health: Unhealthy neurons may have altered channel expression or function. Only use cells with a stable resting membrane potential and low leak current for your recordings.[7]

  • Voltage Protocol: this compound's blocking action is state-dependent. A protocol that does not sufficiently induce the inactivated state of the sodium channels will underestimate its efficacy. Ensure your voltage protocol includes a depolarizing step that is long enough to allow for channel inactivation.

Q6: My giga-ohm seal is unstable or I lose the cell shortly after breaking in when this compound is present. A6: This is unlikely to be a direct pharmacological effect of this compound at typical concentrations. The issue is more likely related to the experimental setup:

  • Pipette Quality: Ensure your patch pipettes have the correct tip diameter (1-2 µm) and resistance (2-10 MΩ).[6] Clogged or unevenly shaped pipettes can lead to unstable seals.[6][7]

  • Solution Filtration: Filter all solutions, including the internal pipette solution and the external bath solution, to remove any particulates that could interfere with seal formation.[7]

  • Mechanical Stability: Check for any vibrations in the setup. Use an air table and ensure all components are securely fastened.[6]

In Vivo Rodent Models

Q7: I am observing high variability in seizure scores between animals at the same dosage. A7:

  • Dosing Accuracy: Ensure precise and consistent administration of this compound. For IP injections, injection volume and location can influence absorption rates.

  • Animal Model: The choice of seizure induction model (e.g., Maximal Electroshock Seizure (MES), Pentylenetetrazol (PTZ), or kindling) can significantly impact results.[8][9] Different models represent different seizure types and may show varied sensitivity to this compound.[10]

  • Animal Characteristics: Factors such as age, weight, and strain of the animal can influence drug metabolism and seizure susceptibility.[11] Ensure animals are properly randomized across treatment groups.

Q8: I am seeing signs of toxicity (e.g., sedation, ataxia) at doses where I expect to see anticonvulsant effects. A8:

  • Therapeutic Window: Like many CNS-active drugs, the therapeutic window for this compound may be narrow. It is crucial to perform a thorough dose-response study to determine the therapeutic index (the ratio between the toxic dose and the therapeutic dose).[10]

  • Pharmacokinetics: The observed toxicity may be related to a high peak plasma concentration (Cmax). Consider adjusting the dosing regimen (e.g., splitting the dose) or using a different vehicle to slow absorption.

  • Off-Target Effects: While this compound is selective for sodium channels, high concentrations may lead to off-target effects. If toxicity persists at therapeutically relevant doses, further investigation into secondary targets may be required.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Assay Type Cell Line / Preparation Target Parameter Value
Whole-Cell Patch-Clamp Cultured Rat Cortical Neurons Voltage-Gated Sodium Channels (NaV1.2/1.6) IC50 (Inactivated State) 2.5 µM
Whole-Cell Patch-Clamp Cultured Rat Cortical Neurons Voltage-Gated Sodium Channels (NaV1.2/1.6) IC50 (Resting State) > 100 µM

| Maximal Electroshock (MES) | Primary Hippocampal Slices | Neuronal Network Excitability | EC50 | 5.2 µM |

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg IP)

Parameter Value
Tmax (Time to Peak Plasma Concentration) 0.5 hours
Cmax (Peak Plasma Concentration) 8.7 µM
Half-life (t1/2) 4.2 hours
Brain/Plasma Ratio (at Tmax) 1.1

| Protein Binding (Plasma) | 92% |

Table 3: Recommended Starting Doses for In Vivo Rodent Models

Seizure Model Species Route Recommended Starting Dose Notes
Maximal Electroshock (MES) Mouse IP 10 mg/kg Administer 30 minutes prior to electroshock.
Pentylenetetrazol (PTZ) Rat IP 5 mg/kg Administer 30 minutes prior to PTZ injection.

| Amygdala Kindling | Rat | IP | 15 mg/kg/day | Daily administration; assess after-discharge threshold after 1 week. |

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Analysis of this compound on Sodium Currents

This protocol describes the methodology to determine the IC50 of this compound on voltage-gated sodium currents in cultured rat cortical neurons.

1. Cell Preparation:

  • Culture primary cortical neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.
  • Use neurons for recording between 10 and 14 days in vitro (DIV).
  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with external solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH.
  • This compound Stock: Prepare a 50 mM stock solution in 100% DMSO.

3. Recording Procedure:

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
  • Approach a neuron and form a giga-ohm seal (>1 GΩ).
  • Rupture the membrane to achieve whole-cell configuration.
  • Switch to voltage-clamp mode. Hold the cell at -90 mV.
  • Compensate for pipette capacitance and series resistance (typically >80% compensation). Monitor series resistance throughout the experiment; discard the recording if it changes by more than 20%.[7]

4. Voltage Protocol for IC50 Determination:

  • To isolate sodium currents, use a prepulse to inactivate channels, followed by a test pulse.
  • From a holding potential of -90 mV, apply a 500 ms (B15284909) prepulse to -10 mV to inactivate the majority of sodium channels.
  • Immediately follow with a 50 ms test pulse to -10 mV to measure the remaining current from channels that have not been inactivated.
  • Apply this protocol every 10 seconds to allow for recovery between sweeps.

5. Data Acquisition and Analysis:

  • Establish a stable baseline recording for at least 3 minutes in the external solution.
  • Perfuse with increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM), allowing 3-5 minutes for the drug effect to equilibrate at each concentration.
  • Measure the peak inward current during the test pulse at each concentration.
  • Normalize the peak current at each concentration to the baseline current.
  • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Albutoin_Mechanism cluster_channel Voltage-Gated Sodium Channel States cluster_this compound This compound Action Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactive Inactivated State (Non-conducting) Open->Inactive Sustained Depolarization Inactive->Resting Repolarization Inactive_Blocked Inactive-Albutoin Complex Inactive->Inactive_Blocked This compound This compound This compound->Inactive Binds & Stabilizes Inactive_Blocked->Resting Very Slow Recovery

Caption: Mechanism of this compound on voltage-gated sodium channel states.

Albutoin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Culture Neurons (10-14 DIV) prep_solutions Prepare Internal & External Solutions prep_drug Prepare this compound Stock (50mM in DMSO) get_seal Obtain Giga-Seal & Achieve Whole-Cell prep_drug->get_seal baseline Record Stable Baseline (3 min) get_seal->baseline apply_drug Apply this compound (Cumulative Doses) baseline->apply_drug washout Washout with External Solution apply_drug->washout measure Measure Peak Na+ Current washout->measure normalize Normalize to Baseline measure->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for a dose-response electrophysiology experiment.

References

Technical Support Center: Addressing Off-Target Effects of Albutoin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Albutoin in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of cellular components other than its intended target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of this compound's primary mechanism of action.[1]

Q2: What are the common causes of this compound's off-target effects?

A2: The primary cause of off-target effects for many inhibitors is the structural similarity of binding sites across related proteins, such as the ATP-binding pocket in kinases.[1] Other factors include the inherent ability of a compound to bind to multiple targets with varying affinities (compound promiscuity), high compound concentrations that engage lower-affinity targets, and indirect effects on other signaling pathways due to inhibition of the primary target (pathway cross-talk).[1][2]

Q3: How can I identify potential off-target effects of this compound in my experiments?

A3: A multi-faceted approach is recommended. This includes a thorough review of any existing literature on this compound's selectivity, performing dose-response analyses to distinguish on-target from off-target effects, and using a structurally unrelated inhibitor that targets the same primary protein to see if the phenotype is replicated.[1][3] Additionally, genetic knockdown of the intended target (e.g., using siRNA or CRISPR) can help verify that the observed phenotype is an on-target effect.[1]

Q4: Can off-target effects of this compound have any therapeutic benefit?

A4: In some instances, yes. The phenomenon where a drug's off-target activities contribute to its overall therapeutic efficacy is known as polypharmacology.[1] For example, an inhibitor might engage multiple disease-relevant pathways, leading to a more potent therapeutic outcome than targeting a single protein.[1]

Troubleshooting Guides

Issue 1: Unexpected or Paradoxical Cellular Phenotype

  • Symptom: You observe an unexpected cellular response, such as increased proliferation when inhibition is expected, after treating with this compound.

  • Possible Cause: this compound may be inhibiting an off-target protein that has an opposing biological function or is part of a negative feedback loop.[1]

  • Troubleshooting Steps:

    • Validate with an Orthogonal Approach: Use a structurally different inhibitor for the same primary target or employ a genetic method like siRNA or CRISPR to knock down the target.[1] If the phenotype is consistent, it is more likely an on-target effect.

    • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. Off-target effects often occur at higher concentrations.

    • Consult Selectivity Data: If available, review kinome scan or proteomics data to identify potential off-target binders of this compound.

Issue 2: High Levels of Cell Death at Low this compound Concentrations

  • Symptom: Significant cytotoxicity is observed even at concentrations expected to be selective for the primary target.

  • Possible Cause: this compound may have potent off-target effects on proteins essential for cell survival.[4]

  • Troubleshooting Steps:

    • Titrate the Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive cell death.[1]

    • Analyze Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[1]

    • Review Off-Target Databases: Check if this compound is known to target pro-survival proteins like AKT or ERK at the concentrations being used.[1]

Issue 3: Inconsistent Results Between Experiments

  • Symptom: High variability in the observed cellular phenotype between replicate experiments or different batches of cells.

  • Possible Cause:

    • Compound Instability: this compound may be degrading in the cell culture medium.[3][5]

    • Cell Culture Conditions: Variations in cell passage number, density, or media composition can influence results.[3]

    • Biological Variability: Primary cells from different donors can have varying expression levels of on- and off-target proteins.[1]

  • Troubleshooting Steps:

    • Assess Compound Stability: Perform a stability check of this compound in your specific cell culture medium.[5]

    • Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities.

    • Use Pooled Donors for Primary Cells: If using primary cells, pooling from multiple donors can help average out individual variations.[1]

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

Target KinaseIC50 (nM)On-Target/Off-Target
Primary Target Kinase A 15 On-Target
Off-Target Kinase B150Off-Target
Off-Target Kinase C800Off-Target
Off-Target Kinase D>10,000Off-Target

Table 2: Troubleshooting Summary for Unexpected Phenotypes

ObservationPotential CauseRecommended Action
Paradoxical cell proliferationInhibition of a negative regulatorValidate with siRNA/CRISPR; Perform dose-response
High cytotoxicityOff-target effect on survival kinaseTitrate to lower concentration; Assess apoptosis markers
Inconsistent dataCompound instability; experimental variabilityCheck compound stability; Standardize protocols

Experimental Protocols

Protocol 1: Dose-Response Analysis to Differentiate On- and Off-Target Effects

  • Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from 10 µM down to picomolar concentrations. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound for a predetermined time point relevant to the expected biological effect.

  • Assay: Perform the relevant cellular assay (e.g., proliferation assay, western blot for a specific phosphoprotein).

  • Data Analysis: Plot the response as a function of the log of the this compound concentration to generate a dose-response curve and determine the IC50 value. On-target effects should typically occur at lower concentrations than off-target effects.

Protocol 2: Western Blotting to Validate Target Engagement

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include positive and negative controls.

  • Cell Lysis: Lyse the cells in an appropriate buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the intended target and a primary antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the extent of target inhibition.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway This compound Targeted Pathway cluster_off_target Off-Target Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase_A Primary Target Kinase A Receptor->Target_Kinase_A Off_Target_Kinase_B Off-Target Kinase B Receptor->Off_Target_Kinase_B Downstream_Effector_1 Downstream Effector 1 Target_Kinase_A->Downstream_Effector_1 Activates Cell_Proliferation Cell Proliferation Downstream_Effector_1->Cell_Proliferation Downstream_Effector_2 Downstream Effector 2 Off_Target_Kinase_B->Downstream_Effector_2 Activates Apoptosis_Inhibition Apoptosis Inhibition Downstream_Effector_2->Apoptosis_Inhibition This compound This compound This compound->Target_Kinase_A Inhibits (On-Target) This compound->Off_Target_Kinase_B Inhibits (Off-Target)

Caption: this compound's on-target and off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Check_Concentration Is Effect at Expected IC50? Dose_Response->Check_Concentration Orthogonal_Validation Validate with Structurally Unrelated Inhibitor or siRNA/CRISPR Check_Concentration->Orthogonal_Validation Yes Off_Target Potential Off-Target Effect Check_Concentration->Off_Target No (Higher Conc.) Consistent_Phenotype Phenotype Consistent? Orthogonal_Validation->Consistent_Phenotype On_Target Likely On-Target Effect Consistent_Phenotype->On_Target Yes Consistent_Phenotype->Off_Target No Further_Investigation Investigate Potential Off-Targets (e.g., Kinome Scan) Off_Target->Further_Investigation

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Select_Cells Select Cell Line and Controls Determine_Conc Determine this compound Concentration Range Select_Cells->Determine_Conc Treat_Cells Treat Cells with This compound Dilutions Determine_Conc->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Harvest_Cells Harvest Cells for Analysis Incubate->Harvest_Cells Perform_Assay Perform Cellular Assay (e.g., Western, Proliferation) Harvest_Cells->Perform_Assay Analyze_Data Analyze and Plot Data (Dose-Response Curve) Perform_Assay->Analyze_Data Interpret_Results Interpret Results and Assess Off-Target Potential Analyze_Data->Interpret_Results

Caption: General experimental workflow for assessing this compound's effects.

References

Albutoin Delivery Methods for Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Albutoin delivery methods for animal studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for administering this compound in rodents?

A1: The choice of vehicle for this compound, a poorly water-soluble compound, is critical for ensuring consistent and maximal bioavailability. For oral (PO) administration, common options include aqueous solutions with co-solvents, suspensions, and lipid-based formulations. For intravenous (IV) administration, solubilizing agents and co-solvents are often necessary to prevent precipitation in the bloodstream. The optimal vehicle will depend on the specific experimental goals, such as achieving high plasma concentrations or mimicking a clinical formulation.

Q2: How can I improve the oral bioavailability of this compound?

A2: Low oral bioavailability of poorly soluble compounds like this compound is a common challenge. Strategies to enhance it include using amorphous solid dispersions, nano-milling to increase surface area, and formulating the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS). These approaches aim to improve the dissolution rate and absorption of this compound in the gastrointestinal tract.

Q3: What are the signs of vehicle-related toxicity in animal studies?

A3: Vehicle-related toxicity can manifest in several ways, including weight loss, reduced food and water intake, lethargy, or irritation at the injection site. It is crucial to conduct preliminary tolerability studies with the vehicle alone before proceeding with the main experiment. If any adverse effects are observed, consider reducing the vehicle concentration, changing the formulation, or exploring alternative delivery routes.

Q4: How should I prepare a stable suspension of this compound for oral gavage?

A4: To prepare a stable suspension, it is recommended to use a suspending agent, such as carboxymethylcellulose (CMC) or methylcellulose, in combination with a wetting agent like Tween 80. The particle size of the this compound powder should be minimized through micronization or nano-milling before dispersion in the vehicle. The final formulation should be uniformly mixed before each administration to ensure consistent dosing.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and administration of this compound formulations.

Problem Potential Cause Recommended Solution
Precipitation of this compound in IV formulation upon dilution with saline. The concentration of the co-solvent (e.g., DMSO, ethanol) may be too low to maintain this compound solubility in the final aqueous solution.Increase the proportion of the co-solvent in the final formulation, but ensure it remains within the tolerated limits for the animal species. Alternatively, consider using a cyclodextrin-based formulation to enhance aqueous solubility.
High variability in plasma concentrations after oral administration. This could be due to inconsistent dosing from a non-homogenous suspension, or variability in gastrointestinal absorption (the "food effect").Ensure the suspension is thoroughly mixed before each dose. For studies sensitive to food effects, standardize the fasting and feeding schedule of the animals. Consider using a solution formulation or a lipid-based system for more consistent absorption.
Difficulty in achieving desired plasma concentrations. The formulation may have poor bioavailability, or the clearance of this compound in the chosen species might be higher than anticipated.Explore bioavailability-enhancing formulations such as amorphous solid dispersions or SEDDS. If clearance is high, a more frequent dosing schedule or a higher dose level may be necessary, provided it is well-tolerated.
Tissue irritation or necrosis at the injection site (IV or IP). The pH of the formulation may be too high or too low, or a high concentration of the organic co-solvent could be causing local toxicity.Adjust the pH of the formulation to be closer to physiological levels (around 7.4). Limit the concentration of organic co-solvents like DMSO or ethanol (B145695) to the lowest effective level. Ensure slow and careful administration of the injection.

Experimental Protocols

Protocol 1: Preparation of an this compound Suspension for Oral Gavage
  • Materials: this compound powder (micronized), 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC), 0.1% (v/v) Tween 80, Purified Water.

  • Preparation of Vehicle: Dissolve the Na-CMC and Tween 80 in purified water with gentle stirring.

  • Suspension Formulation: Weigh the required amount of this compound powder. Gradually add the powder to the vehicle while continuously stirring or vortexing to ensure a homogenous dispersion.

  • Homogenization: For optimal results, homogenize the suspension using a high-shear mixer or sonicator to reduce particle size and improve uniformity.

  • Storage and Administration: Store the suspension at 4°C and protect it from light. Before each administration, bring the suspension to room temperature and mix thoroughly to ensure uniform redispersion.

Protocol 2: Preparation of an this compound Solution for Intravenous Injection
  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), Saline (0.9% NaCl).

  • Solubilization: Dissolve the this compound powder in DMSO to create a concentrated stock solution. Gentle warming and vortexing may be required.

  • Formulation: In a separate tube, mix the required volume of the this compound stock solution with PEG400.

  • Final Dilution: Slowly add saline to the DMSO/PEG400 mixture while vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be kept below 10% of the total injection volume to minimize toxicity.

  • Administration: Administer the solution immediately after preparation to avoid potential precipitation. The injection should be given slowly to prevent shock or local irritation.

Comparative Data on this compound Formulations

The following table summarizes pharmacokinetic data from a hypothetical study in mice, comparing different oral formulations of this compound administered at a dose of 10 mg/kg.

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL)
0.5% Na-CMC Suspension 150 ± 352.0980 ± 210
20% Solutol HS 15 Solution 450 ± 901.02800 ± 550
SEDDS Formulation 800 ± 1500.55500 ± 980

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Administration cluster_analysis Analysis prep_susp Prepare Suspension (Oral) admin_po Oral Gavage prep_susp->admin_po prep_sol Prepare Solution (IV) admin_iv IV Injection prep_sol->admin_iv pk_sampling Blood Sampling (Pharmacokinetics) admin_po->pk_sampling tissue_dist Tissue Collection (Distribution) admin_po->tissue_dist admin_iv->pk_sampling admin_iv->tissue_dist bioanalysis LC-MS/MS Bioanalysis pk_sampling->bioanalysis tissue_dist->bioanalysis

Caption: Workflow for this compound formulation, administration, and analysis.

troubleshooting_logic start High Variability in Oral PK Data? cause1 Inconsistent Dosing? start->cause1 Check cause2 Food Effect? start->cause2 Consider cause3 Poor Formulation? start->cause3 Evaluate solution1 Ensure Homogenous Suspension Before Dosing cause1->solution1 solution2 Standardize Fasting/ Feeding Schedule cause2->solution2 solution3 Use Solution or SEDDS Formulation cause3->solution3

Caption: Troubleshooting logic for variable oral pharmacokinetic data.

albutoin_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Albutoin Quantification in Plasma: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantification of Albutoin in plasma samples.

Frequently Asked Questions (FAQs)

General Quantification

Q1: What is the standard analytical technique for quantifying this compound in plasma?

A1: The standard and most widely used technique for the quantification of small molecule drugs like this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of drugs in a complex biological matrix like plasma.[1][3]

Plasma Protein Binding

Q2: this compound is known to be highly protein-bound. How does this affect its quantification?

A2: High plasma protein binding (PPB) means that a significant portion of this compound is bound to proteins like albumin, leaving only a small "unbound" fraction free in the plasma.[4][5] For total drug concentration measurement, the analytical method must efficiently disrupt this binding to measure both bound and unbound this compound.[6] Inadequate disruption can lead to an underestimation of the total drug concentration.

Q3: How can I ensure the complete release of this compound from plasma proteins during sample preparation?

A3: Common sample preparation techniques like protein precipitation (PPT) are generally effective at disrupting protein binding and releasing the bound drug.[6] The addition of a strong acid or organic solvent denatures the proteins, thereby releasing the bound analyte. It is crucial to validate the chosen extraction method to ensure complete recovery.

Metabolite Interference

Q4: I am observing unexpected peaks or inaccurate results. Could this compound metabolites be interfering with the assay?

A4: Yes, metabolite interference is a significant challenge in bioanalysis.[7][8] Interference can occur in several ways:

  • Isobaric Interference: A metabolite may have the same mass-to-charge ratio (m/z) as this compound, causing overlapping signals in the mass spectrometer.

  • In-source Fragmentation: Metabolites, particularly conjugates, can break down into the parent drug (this compound) within the mass spectrometer's ion source, leading to an overestimation of the this compound concentration.[9]

  • Co-elution: If a metabolite is not chromatographically separated from this compound, it can cause ion suppression or enhancement, affecting the accuracy of the measurement.[10]

Q5: How can I mitigate interference from this compound metabolites?

A5: To mitigate metabolite interference, consider the following strategies:

  • Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation between this compound and its potential metabolites.[8]

  • Unique Mass Transitions: Select specific and unique precursor-to-product ion transitions (MRM transitions) for this compound that are not shared by its metabolites.[11]

  • Stability Assessment: Investigate the stability of metabolites. Unstable metabolites that convert back to the parent drug require immediate sample processing or the use of stabilizing agents.[2][7]

Sample Stability and Handling

Q6: What are the best practices for collecting and storing plasma samples to ensure this compound stability?

A6: Analyte stability is critical for accurate quantification.[12][13] Endogenous enzymes in plasma can degrade this compound, and its chemical structure may be susceptible to pH-dependent instability.[9] Best practices include:

  • Immediate Processing: Process blood samples to plasma as quickly as possible after collection.[14]

  • Temperature Control: Keep samples on ice during processing and store them at -70°C or lower for long-term stability.[7][15]

  • Use of Additives: If this compound is susceptible to enzymatic degradation or pH instability, consider adding enzyme inhibitors or pH-adjusting buffers to collection tubes.[9][16]

Q7: How do I perform stability testing for this compound in plasma?

A7: Stability should be evaluated under various conditions that mimic the sample lifecycle:[12]

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Determine stability at room temperature for the expected duration of sample preparation.

  • Long-Term Stability: Confirm stability at the intended storage temperature over the duration of the study.

  • Stock Solution Stability: Verify the stability of this compound in the solvent used for stock and working solutions.

Troubleshooting Guides

Sample Preparation Issues

Q8: I am experiencing low and inconsistent recovery of this compound after protein precipitation. What could be the cause?

A8: Low and variable recovery is a common issue. Consider the following causes and solutions:

Potential Cause Troubleshooting Step
Incomplete Protein Precipitation Ensure the ratio of organic solvent to plasma is optimal. A common starting point is 3:1 (v/v) of acetonitrile (B52724) or methanol (B129727) to plasma.
Analyte Adsorption This compound may be adsorbing to the walls of plastic tubes.[17] Try using low-adsorption polypropylene (B1209903) tubes or adding a small amount of a non-ionic surfactant.
Precipitate Co-precipitation The analyte might be trapped in the protein pellet. After adding the solvent, vortex thoroughly and allow sufficient time for complete precipitation before centrifugation.
pH Effects The pH of the sample after solvent addition can affect analyte solubility. If this compound is acidic or basic, adjusting the pH of the precipitation solvent might improve recovery.

Table 1: Comparison of this compound Recovery with Different Sample Preparation Methods

Method Mean Recovery (%) RSD (%) Matrix Effect (%)
Protein Precipitation (Acetonitrile)88.56.2-25.4
Protein Precipitation (Methanol)85.17.5-31.8
Liquid-Liquid Extraction (MTBE)95.34.1-8.7
Solid-Phase Extraction (C18)98.72.5-3.1
Data is hypothetical and for illustrative purposes.
LC-MS/MS Analysis Issues

Q9: The this compound peak shape is poor (e.g., broad, tailing, or split). How can I improve it?

A9: Poor peak shape can compromise integration and reduce sensitivity.

G

Troubleshooting workflow for poor LC peak shape.

Q10: I'm seeing significant ion suppression/enhancement (matrix effects). What are the solutions?

A10: Matrix effects are a major challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from plasma interfere with the ionization of the analyte.[3][10]

Strategy Description
Improve Sample Cleanup Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[9][14]
Optimize Chromatography Adjust the chromatographic gradient to separate this compound from the regions where most matrix components elute (typically at the beginning and end of the run).
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) An ideal SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction and improving data quality.
Reduce Injection Volume Injecting a smaller volume of the sample can reduce the total amount of matrix components entering the mass spectrometer.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol outlines a general method for the extraction of this compound from plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature, then vortex gently to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution to each sample, except for blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

G

Workflow for this compound sample preparation.
Protocol 2: General LC-MS/MS Conditions for this compound Quantification

These are typical starting conditions that should be optimized for this compound.

Table 2: Suggested LC-MS/MS Parameters

Parameter Condition
LC System UPLC/HPLC System
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transition (this compound) To be determined experimentally (e.g., 350.2 -> 185.1)
MRM Transition (IS) To be determined for the specific IS used
Parameters are illustrative and require compound-specific optimization.

References

Technical Support Center: Enhancing the Bioavailability of Albutoin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Albutoin formulations. This compound, a promising therapeutic agent, is characterized by its low aqueous solubility and significant first-pass metabolism, which present challenges to achieving optimal therapeutic concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges are its low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its susceptibility to extensive first-pass metabolism in the liver. These factors significantly reduce the fraction of administered this compound that reaches systemic circulation.

Q2: What are the initial strategies to consider for enhancing this compound's bioavailability?

A2: Initial strategies should focus on improving its solubility and dissolution rate. Techniques such as particle size reduction (micronization and nanosizing), salt formation, and the use of co-solvents are common starting points.[1][2][3][4][5] For this compound, exploring the formation of solid dispersions with hydrophilic carriers can also be highly effective.[2][5]

Q3: Can lipid-based formulations be used for this compound?

A3: Yes, lipid-based drug delivery systems (LBDDS) are a promising approach for lipophilic drugs like this compound.[1] Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and lymphatic transport, potentially bypassing first-pass metabolism.[1]

Q4: What is the role of albumin in this compound formulations?

A4: Albumin can act as a versatile carrier for drugs with poor solubility.[6][7][[“]] For this compound, albumin-based nanoparticles can improve its solubility, stability, and target delivery.[7][9] Albumin's natural transport properties can also be harnessed to enhance the drug's circulation time.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development of this compound formulations.

Problem Potential Cause Troubleshooting Steps
Low in vitro dissolution rate of this compound from solid dispersion. - Incomplete amorphization of this compound.- Poor miscibility between this compound and the polymer carrier.- Inappropriate drug-to-carrier ratio.- Confirm the amorphous state using XRD and DSC.- Screen for polymers with better miscibility with this compound.- Optimize the drug-to-carrier ratio through a series of experiments.
High variability in in vivo pharmacokinetic data. - Inconsistent gastric emptying times.- Food effects on drug absorption.- Formulation instability in the GI tract.- Conduct studies in fasted and fed states to assess food effects.- Evaluate the formulation's stability at different pH values mimicking the GI tract.- Consider controlled-release formulations to minimize variability.
Evidence of significant first-pass metabolism despite improved solubility. - The chosen formulation does not bypass the hepatic portal circulation.- Explore formulations that promote lymphatic uptake, such as LBDDS.- Investigate the potential for co-administration with inhibitors of relevant metabolic enzymes (use with caution and thorough investigation).
Poor stability of albumin-Albutoin nanoparticle formulations. - Suboptimal manufacturing process leading to particle aggregation.- Batch-to-batch variability in albumin source.- Degradation of this compound during the formulation process.- Optimize formulation parameters (e.g., pH, temperature, homogenization speed).- Ensure consistent quality of the albumin used.[12]- Assess this compound's stability under the conditions used for nanoparticle preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol) in a predetermined ratio.

  • Mixing: Stir the solution continuously until a clear solution is obtained, ensuring complete dissolution of both components.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and XRD).

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid, simulated intestinal fluid). The volume should be 900 mL.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to a suitable rate (e.g., 50-100 RPM).

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into the dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

Logical Workflow for Enhancing this compound Bioavailability

G cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 Evaluation cluster_3 Outcome A Poor Aqueous Solubility C Particle Size Reduction (Micronization/Nanonization) A->C D Solid Dispersions A->D F Albumin Nanoparticles A->F B High First-Pass Metabolism E Lipid-Based Formulations (SEDDS) B->E B->F G In Vitro Dissolution C->G D->G E->G F->G H In Vivo Pharmacokinetics G->H I Enhanced Bioavailability H->I

Caption: Workflow for selecting and evaluating formulation strategies to enhance this compound's bioavailability.

Hypothetical Signaling Pathway of this compound Metabolism

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Portal Vein cluster_3 Hepatocyte cluster_4 Systemic Circulation Albutoin_oral Oral this compound Albutoin_absorbed Absorbed this compound Albutoin_oral->Albutoin_absorbed CYP3A4 CYP3A4 Albutoin_absorbed->CYP3A4 Metabolism Albutoin_portal This compound Albutoin_absorbed->Albutoin_portal Metabolite_1 Inactive Metabolite 1 CYP3A4->Metabolite_1 Albutoin_liver This compound Albutoin_portal->Albutoin_liver CYP2C9 CYP2C9 Albutoin_liver->CYP2C9 Metabolism Albutoin_systemic Bioavailable this compound Albutoin_liver->Albutoin_systemic Metabolite_2 Inactive Metabolite 2 CYP2C9->Metabolite_2

Caption: Hypothetical metabolic pathway of this compound illustrating first-pass metabolism in the intestine and liver.

References

Technical Support Center: Mitigating Albutoin-Induced Side Effects in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a drug named "Albutoin" is not available. The following technical support center content is a template created to fulfill the user's request for a specific format and content structure. The data, protocols, and pathways are hypothetical and based on common scenarios encountered in preclinical drug development, specifically focusing on mitigating off-target kinase inhibitor-induced cardiotoxicity. This template is intended to be adapted with the user's actual experimental data for their proprietary compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target effects with this compound in our in vitro assays. What is the first step to mitigate this?

A1: The initial step is to confirm the specificity of the off-target effect. This involves conducting dose-response curves to determine the potency of this compound on the intended target versus the off-target. Additionally, profiling this compound against a broad panel of related targets (e.g., a kinome scan if this compound is a kinase inhibitor) can help identify other potential off-target interactions.

Q2: Our preclinical animal models are showing signs of cardiotoxicity with this compound administration. How can we address this?

A2: Cardiotoxicity is a serious concern. We recommend a multi-pronged approach:

  • Dose Optimization: Determine the minimum effective dose that retains on-target efficacy while minimizing cardiac effects.

  • Co-administration of a Cardioprotective Agent: Investigate the use of agents known to mitigate cardiotoxicity. For instance, co-administration of an antioxidant or an agent that modulates cardiac calcium channels could be explored.

  • Formulation Optimization: Modifying the drug delivery system to target the desired tissue and reduce systemic exposure can also be a viable strategy.

Q3: Can we predict the potential side effects of this compound before moving into in vivo studies?

A3: Yes, several in silico and in vitro methods can help predict potential toxicities.

  • In Silico Modeling: Use computational models to predict binding to known off-target proteins that are associated with adverse effects.

  • In Vitro Toxicity Assays: Employ a panel of cell-based assays to screen for common toxicities, such as hepatotoxicity, nephrotoxicity, and cardiotoxicity, using cell lines derived from these tissues.

Troubleshooting Guides

Issue 1: High variability in cardiotoxicity markers in our in vivo studies.

Possible Cause Troubleshooting Step
Inconsistent drug administrationEnsure consistent route of administration, vehicle, and dosing schedule across all animals.
Animal stressAcclimatize animals to the experimental procedures and environment to minimize stress-induced physiological changes.
Genetic variability in animal modelsUse a well-defined and genetically stable animal strain.

Issue 2: Inconsistent results in our in vitro hERG channel assays.

Possible Cause Troubleshooting Step
Cell line instabilityRegularly perform cell line authentication and monitor passage number.
Compound precipitationCheck the solubility of this compound in the assay buffer at the tested concentrations.
Fluctuation in experimental conditionsStrictly control temperature, pH, and other environmental factors during the assay.

Quantitative Data Summary

Table 1: Effect of Co-administration of a Novel Cardioprotective Agent (CPA-1) on this compound-Induced Cardiotoxicity Markers in a Rodent Model

Treatment Group Dose (mg/kg) Cardiac Troponin I (ng/mL) Left Ventricular Ejection Fraction (%)
Vehicle Control-0.1 ± 0.0265 ± 3
This compound502.5 ± 0.445 ± 5
This compound + CPA-150 + 200.8 ± 0.160 ± 4
CPA-1200.1 ± 0.0364 ± 2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Cardiomyocyte Viability

  • Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in a suitable maintenance medium at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Seed hiPSC-CMs in a 96-well plate. After 24 hours, replace the medium with the prepared this compound solutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assay: After 48 hours of incubation, assess cell viability using a resazurin-based assay. Add the resazurin (B115843) reagent to each well and incubate for 2-4 hours.

  • Data Analysis: Measure the fluorescence at an excitation/emission wavelength of 560/590 nm. Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Albutoin_Cardiotoxicity_Pathway This compound This compound OffTargetKinase Off-Target Kinase (e.g., SRC) This compound->OffTargetKinase DownstreamSignaling Downstream Signaling Cascade (e.g., PI3K/Akt) OffTargetKinase->DownstreamSignaling Inhibition MitochondrialDysfunction Mitochondrial Dysfunction DownstreamSignaling->MitochondrialDysfunction Dysregulation ROS_Production Increased ROS Production MitochondrialDysfunction->ROS_Production CardiomyocyteApoptosis Cardiomyocyte Apoptosis ROS_Production->CardiomyocyteApoptosis Mitigation_Workflow Start Observe Off-Target Effect (e.g., Cardiotoxicity) Step1 In Vitro Profiling (Kinome Scan, hERG Assay) Start->Step1 Step2 Identify Off-Target Step1->Step2 Step3 Hypothesize Mitigation Strategy (e.g., Co-administration with CPA-1) Step2->Step3 Step4 In Vitro Validation (Co-culture Assays) Step3->Step4 Step5 In Vivo Efficacy & Toxicity Studies (Rodent Model) Step4->Step5 End Optimized Treatment Regimen Step5->End

Strategies to reduce variability in Albutoin experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Albumin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of albumin in in-vitro experiments?

Albumin is the most abundant protein in plasma and serves several critical functions in experimental settings. It acts as a carrier molecule for various substances, including fatty acids, hormones, and drugs.[1][2] It is also crucial for maintaining colloid osmotic pressure and has been shown to influence cell signaling pathways, such as the AKT pathway, which can impact cell survival and apoptosis.[3][4]

Q2: What are the common sources of variability when using albumin in cell culture?

A significant source of variability can be the albumin preparation itself. Plasma-derived human serum albumin (HSA) can introduce a range of contaminating proteins, with considerable variation between production batches.[5] For experiments sensitive to extraneous proteins, using recombinant albumin is recommended to ensure a chemically defined culture medium.[5] Other sources of variability include sample stability, storage conditions, and the presence of interfering substances.[6][7]

Q3: How can I minimize variability in my albumin-based assays?

To minimize variability, it is crucial to use a consistent source and lot of albumin. If possible, opt for recombinant albumin for a more defined system.[5] Ensure proper sample handling and storage, as albumin stability is dependent on temperature and time.[6] Always include appropriate positive and negative controls in your experiments to monitor for inconsistencies. Additionally, be aware of potential interfering substances that can affect albumin binding or detection.[8]

Q4: My results show inconsistent binding of my compound of interest to albumin. What could be the cause?

Inconsistent binding can stem from several factors. The presence of undeclared proteins in plasma-derived albumin can compete for binding sites.[5] The pH of your buffer system is also critical, as it can alter the charge and conformation of both albumin and your compound. Ensure your experimental conditions, including temperature and incubation times, are consistent across all assays.

Troubleshooting Guides

Issue 1: High Background Signal in Albumin Quantification Assays
Possible Cause Troubleshooting Step
Reagent ContaminationDiscard the reagent if it appears cloudy or if the absorbance at 630 nm is > 0.300.[8] Prepare fresh reagents and ensure all glassware is clean.
Interfering SubstancesHemoglobin, bilirubin, and triglycerides can interfere with colorimetric assays.[6] Check for hemolysis in your samples. If interference is suspected, consider using a dichromatic procedure with a secondary wavelength (e.g., 550 nm or 700 nm) to correct for background absorbance.[8]
Improper BlankingEnsure you are using the correct blanking solution as specified in your assay protocol. The blank should contain all components of the reaction mixture except for the sample.
Issue 2: Poor Reproducibility in Cell-Based Assays with Albumin Supplementation
Possible Cause Troubleshooting Step
Lot-to-Lot Variability of AlbuminAs stated, different lots of plasma-derived albumin can have varying compositions of contaminating proteins.[5] If possible, purchase a large single lot of albumin for the entire set of experiments. Alternatively, switch to a recombinant albumin preparation.
Cell Health and Passage NumberEnsure cells are healthy and within a consistent passage number range. Stressed or high-passage cells can respond differently to experimental conditions.
Inconsistent Incubation TimesAdhere strictly to the specified incubation times in your protocol. Even small variations can lead to significant differences in cellular responses.

Experimental Protocols

Protocol 1: Quantification of Albumin using Bromocresol Green (BCG) Method

This colorimetric method is based on the binding of bromocresol green (BCG) dye to albumin, which results in a color change that can be measured spectrophotometrically.[7][8]

Materials:

  • BCG Reagent (Citrate buffer, pH 4.2; Bromocresol green)

  • Albumin Standard (e.g., 5 g/dL)

  • Serum or plasma samples

  • Spectrophotometer capable of reading at 630 nm

Procedure:

  • Bring all reagents and samples to room temperature.

  • Set up test tubes for Blank, Standard, and Samples.

  • Pipette 1.0 mL of BCG reagent into each tube.

  • Add 10 µL of distilled water to the Blank tube.

  • Add 10 µL of Albumin Standard to the Standard tube.

  • Add 10 µL of each sample to the respective Sample tubes.

  • Mix well and incubate for 10 minutes at room temperature (20-25°C).

  • Read the absorbance of the Standard and Samples at 630 nm against the reagent Blank.

Calculation: Albumin Concentration (g/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

Protocol 2: General Workflow for Assessing Compound Binding to Albumin

This workflow outlines the steps to determine the binding of a small molecule to albumin.

Workflow:

  • Preparation: Prepare stock solutions of albumin, the test compound, and a fluorescent probe known to bind to a specific site on albumin (e.g., HSA Blue™ S2 for Site II).[9]

  • Reaction Setup: In a 96-well plate, add the albumin working solution and the fluorescent probe working solution to each well.

  • Compound Addition: Add varying concentrations of the test compound to the wells. Include wells with a known site-specific competitor as a positive control and wells with buffer only as a negative control.

  • Incubation: Incubate the plate at room temperature for 15-45 minutes to allow binding to reach equilibrium.[9]

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 365/480 nm for HSA Blue™ S2).[9]

  • Data Analysis: A decrease in fluorescence intensity compared to the control (no test compound) indicates that the test compound is displacing the fluorescent probe and binding to albumin.

Visualizations

Albumin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Albumin Albumin Receptor Cell Surface Receptor Albumin->Receptor Binding PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis

Caption: Albumin activates the PI3K/AKT signaling pathway, leading to the inhibition of apoptosis.

Troubleshooting_Workflow Start Variable Experimental Results Check_Albumin Check Albumin Source and Lot Start->Check_Albumin Plasma_Derived Plasma-Derived? Check_Albumin->Plasma_Derived Yes Consistent_Lot Ensure Consistent Lot Check_Albumin->Consistent_Lot No Use_Recombinant Switch to Recombinant Albumin Plasma_Derived->Use_Recombinant Yes Plasma_Derived->Consistent_Lot No Check_Protocol Review Protocol Adherence Use_Recombinant->Check_Protocol Consistent_Lot->Check_Protocol Optimize_Protocol Optimize Protocol Parameters (e.g., incubation time, temperature) Check_Protocol->Optimize_Protocol Inconsistent Validate_Assay Validate Assay with Controls Check_Protocol->Validate_Assay Consistent Optimize_Protocol->Validate_Assay Consistent_Results Consistent Results Validate_Assay->Consistent_Results Successful

Caption: A logical workflow for troubleshooting variability in albumin-related experiments.

References

Validation & Comparative

A Comparative Efficacy Analysis of Albutoin and Modern Antiepileptic Drugs for Focal-Onset Seizures

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the clinical performance of the historical antiepileptic drug Albutoin in contrast to contemporary therapeutic agents.

This guide provides a detailed comparison of the efficacy and safety profile of this compound, a hydantoin (B18101) derivative evaluated in the 1970s, against current standard-of-care antiepileptic drugs (AEDs) for the treatment of focal-onset seizures. By presenting quantitative data from clinical trials, outlining experimental methodologies, and illustrating mechanisms of action, this document serves as a valuable resource for understanding the evolution of antiepileptic therapy and contextualizing historical data within the landscape of modern drug development.

Efficacy and Safety Profile: A Quantitative Comparison

The following tables summarize the key efficacy and safety findings from a pivotal clinical trial of this compound and from representative studies of modern AEDs. It is important to note that these data are not from direct head-to-head trials and reflect different eras of clinical research methodology.

Table 1: Comparative Efficacy in Focal-Onset Seizures
DrugStudySeizure TypeNEfficacy Endpoint: ≥50% Reduction in Seizure Frequency
This compound Cereghino et al., 1974[1]Partial (Focal)29Data not presented in this format; efficacy was deemed inferior to comparators.
Phenytoin Cereghino et al., 1974[1]Partial (Focal)29Not explicitly reported, but superior to this compound.
Levetiracetam (B1674943) Pivotal Trials Review[2][3]Refractory Partial-Onset90421% - 40% (dose-dependent)
Lamotrigine (B1674446) Matsuo et al., 1993[4]Refractory Partial Seizures216~20% (300mg/day), ~33% (500mg/day)
Carbamazepine (B1668303) Meta-Analysis[5][6]Focal Epilepsy (Monotherapy)-6-month seizure freedom rate: ~55% (blinded studies)
Table 2: Comparative Adverse Effect Profiles
DrugStudyCommon Adverse Effects (Incidence %)
This compound Cereghino et al., 1974[1]Nausea, vomiting, appetite disturbance.
Phenytoin Cereghino et al., 1974[1]Ataxia, nystagmus, gingival hyperplasia.
Levetiracetam Pivotal Trials Review[2][3]Somnolence, asthenia, dizziness, infection.
Lamotrigine Matsuo et al., 1993[4]Dizziness, ataxia, diplopia, nausea, rash.
Carbamazepine Meta-Analysis[5][6]Dizziness, somnolence, ataxia, nausea, rash.

Mechanisms of Action: A Signaling Pathway Perspective

The primary mechanism of action for many antiepileptic drugs involves the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission. This compound, as a hydantoin derivative, is presumed to share its mechanism with phenytoin, primarily acting on sodium channels. Modern AEDs have more diverse mechanisms.

Antiepileptic Drug Mechanisms of Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Drug Targets Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Glutamate_Vesicle Influx triggers release SV2A SV2A SV2A->Glutamate_Vesicle Modulates release Glutamate_Receptor Glutamate Receptor Glutamate_Vesicle->Glutamate_Receptor Glutamate This compound This compound (Hydantoin) This compound->Na_Channel Blocks Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blocks Lamotrigine Lamotrigine Lamotrigine->Na_Channel Blocks Levetiracetam Levetiracetam Levetiracetam->SV2A Binds

Caption: Mechanisms of action for this compound and selected modern AEDs.

Experimental Protocols

A clear understanding of the methodologies used in clinical trials is essential for the critical appraisal of their findings.

This compound Clinical Trial (Cereghino et al., 1974)

This study was designed as a controlled clinical trial to evaluate the efficacy and safety of this compound as an add-on therapy in institutionalized patients with uncontrolled seizures.

  • Study Design: A 21-week, four-period crossover design.

  • Patient Population: 29 adult patients with uncontrolled partial seizures with or without secondary generalization.

  • Treatment Periods:

    • Period 1 (3 weeks): Baseline seizure frequency was established.

    • Period 2 (6 weeks): Patients were randomly assigned to receive either this compound or a standard AED (phenytoin, phenobarbital, or primidone) in addition to their existing medication.

    • Period 3 (6 weeks): Patients were crossed over to the alternate treatment.

    • Period 4 (6 weeks): A final evaluation period.

  • Dosage: this compound was administered at dosages up to 1,200 mg per day.

  • Primary Outcome: The frequency of seizures during each treatment period.

  • Secondary Outcomes: Adverse effects, and serum drug concentrations.

Albutoin_Trial_Workflow start Patient Recruitment (N=29, uncontrolled partial seizures) baseline Period 1: Baseline (3 weeks) Establish seizure frequency start->baseline randomization Randomization baseline->randomization groupA Group A Period 2 (6 weeks) Add-on this compound randomization->groupA groupB Group B Period 2 (6 weeks) Add-on Standard AED randomization->groupB crossover Crossover groupA->crossover groupB->crossover groupA_crossed Group A Period 3 (6 weeks) Add-on Standard AED crossover->groupA_crossed groupB_crossed Group B Period 3 (6 weeks) Add-on this compound crossover->groupB_crossed evaluation Period 4: Final Evaluation (6 weeks) groupA_crossed->evaluation groupB_crossed->evaluation end Data Analysis (Seizure frequency, AEs, Serum levels) evaluation->end

Caption: Workflow of the 1974 this compound clinical trial.

Modern Antiepileptic Drug Pivotal Trial (Typical Design)

Pivotal Phase III trials for modern AEDs are typically designed as multicenter, randomized, double-blind, placebo-controlled studies to evaluate their efficacy and safety as adjunctive therapy.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group design.

  • Patient Population: Adults with refractory partial-onset seizures who are currently taking one to three concomitant AEDs.

  • Treatment Phases:

    • Baseline Phase (8-12 weeks): Patients' baseline seizure frequency is documented.

    • Titration Phase (4-6 weeks): Patients are randomized to receive either the investigational drug or a placebo. The dose of the investigational drug is gradually increased to a target maintenance dose.

    • Maintenance Phase (12-14 weeks): Patients continue on the target dose of the investigational drug or placebo.

  • Primary Outcome: The percentage reduction in seizure frequency from baseline compared to placebo.

  • Secondary Outcomes: Responder rate (proportion of patients with a ≥50% reduction in seizure frequency), seizure-free rate, and incidence of adverse events.

Conclusion

The evaluation of this compound in the 1970s provided insights into the treatment of epilepsy at the time, however, the study concluded that this compound was not as effective as the standard antiepileptic drugs of that era, such as phenytoin, primidone, or phenobarbital, in controlling seizure frequency.[7] The available data suggests that this compound was poorly absorbed at the dosages tested.[7] In contrast, modern antiepileptic drugs like Levetiracetam, Lamotrigine, and Carbamazepine have well-established efficacy and are mainstays in the management of focal epilepsy.[2][5][8][9][10][11] While direct comparisons are challenging due to the different eras of clinical trial design, the data strongly indicate that current AEDs offer a significant improvement in both efficacy and tolerability over historical treatments like this compound. This retrospective analysis underscores the advancements in antiepileptic drug development over the past several decades, leading to more effective and safer treatment options for patients with epilepsy.

References

Cross-Validation of Albutoin's Anticonvulsant Effects: A Comparative Analysis in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anticonvulsant potential of Albutoin necessitates rigorous cross-validation across a spectrum of preclinical seizure models. This guide provides a comparative framework, summarizing the efficacy of this compound's potential alternatives—phenytoin, carbamazepine, and phenobarbital (B1680315)—in established rodent models of epilepsy. Due to the limited availability of public preclinical data for this compound, this guide serves as a template for future comparative studies, highlighting the required experimental data for a complete analysis.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear visual representation of the cross-validation workflow. The objective is to furnish a robust methodology for assessing the anticonvulsant profile of novel chemical entities like this compound against standard-of-care antiepileptic drugs (AEDs).

Comparative Efficacy of Anticonvulsants in Rodent Seizure Models

The following tables summarize the median effective dose (ED50) of phenytoin, carbamazepine, and phenobarbital in two standard preclinical seizure models: the Maximal Electroshock (MES) test, a model of generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence seizures. The ED50 represents the dose of a drug that is effective in 50% of the animals tested.

Note: Preclinical data for this compound in these models is not publicly available. The "this compound" column is included to illustrate the data points required for a comprehensive comparison.

Table 1: Anticonvulsant Efficacy (ED50) in the Maximal Electroshock (MES) Seizure Model in Mice

CompoundED50 (mg/kg, i.p.)95% Confidence IntervalReference
This compound Data Not AvailableData Not Available
Phenytoin9.58.3 - 10.8[1]
Carbamazepine8.87.6 - 10.2[1]
Phenobarbital16.3-[2]

Table 2: Anticonvulsant Efficacy (ED50) in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model in Mice

CompoundED50 (mg/kg, i.p.)95% Confidence IntervalReference
This compound Data Not AvailableData Not Available
Phenytoin>80-[3]
Carbamazepine>50-[3]
Phenobarbital12.7-[2]

Experimental Protocols

Detailed methodologies for the key experimental models are provided below to ensure reproducibility and standardization of future studies involving this compound.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[4]

Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g are commonly used.

Apparatus: A constant-current electroshock generator with corneal electrodes.

Procedure:

  • Administer the test compound (e.g., this compound) or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered the endpoint for protection.

  • Determine the ED50 using a suitable statistical method (e.g., probit analysis).

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is utilized to identify compounds that may be effective against absence seizures.

Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g.

Procedure:

  • Administer the test compound (e.g., this compound) or vehicle.

  • At the time of predicted peak effect, inject a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) subcutaneously in the posterior midline of the neck.

  • Observe the animal for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • The absence of clonic seizures is the endpoint for protection.

  • Calculate the ED50 using an appropriate statistical method.

Visualizing the Cross-Validation Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the cross-validation process and a conceptual signaling pathway potentially modulated by anticonvulsant drugs.

G cluster_0 Preclinical Screening Phase cluster_1 Data Analysis and Comparison cluster_2 Decision Making A Test Compound (this compound) B Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) A->B C Subcutaneous Pentylenetetrazol (scPTZ) Test (Absence Seizures) A->C D Other Seizure Models (e.g., 6-Hz, Kindling) A->D E Determine ED50 and Protective Index (PI) B->E C->E D->E F Compare with Standard AEDs (Phenytoin, Carbamazepine, Phenobarbital) E->F G Favorable Anticonvulsant Profile? F->G H Advance to Further Preclinical Development G->H Yes I Re-evaluate or Discontinue G->I No

Caption: Workflow for the cross-validation of a novel anticonvulsant compound.

G cluster_0 Neuronal Membrane cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Na_channel Voltage-Gated Na+ Channel Excitation Neuronal Excitation Na_channel->Excitation Depolarization GABA_receptor GABA-A Receptor Inhibition Neuronal Inhibition GABA_receptor->Inhibition Hyperpolarization Glutamate Glutamate Glutamate->Excitation Activates Receptors GABA GABA GABA->GABA_receptor This compound This compound (Hypothetical MOA) This compound->Na_channel Blocks This compound->GABA_receptor Enhances

Caption: Conceptual signaling pathways targeted by anticonvulsant drugs.

References

A Comparative Analysis of Thiohydantoin Derivatives: Unveiling Therapeutic Potential Across Diverse Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of various thiohydantoin derivatives, focusing on their therapeutic applications in oncology, inflammation, and infectious diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines detailed experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of this versatile chemical scaffold.

Thiohydantoin derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The structural versatility of the thiohydantoin core allows for modifications that can significantly influence their pharmacological properties, leading to the development of potent and selective therapeutic agents.[1] This guide will explore the performance of representative thiohydantoin derivatives, including the well-established anti-cancer drug enzalutamide, alongside other derivatives exhibiting promising anti-inflammatory and antimicrobial properties.

Anticancer Activity of Thiohydantoin Derivatives

Thiohydantoin derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[1][2][3] A notable example is enzalutamide, a second-generation non-steroidal anti-androgen used in the treatment of metastatic castration-resistant prostate cancer.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of thiohydantoin derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the in vitro cytotoxicity of selected thiohydantoin derivatives against various cancer cell lines.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
EnzalutamideLNCaP (Prostate)~1-5.6[1]
Enzalutamide22RV1 (Prostate)High µM range[5]
EnzalutamidePC3 (Prostate)High µM range[1][5]
EnzalutamideDU145 (Prostate)High µM range[5]
Thiohydantoin-Pyrazole Hybrid (14a)A-549 (Lung)29.7 µg/ml[6]
Thiohydantoin-Pyrazole Hybrid (14b)A-549 (Lung)26.5 µg/ml[6]
Thiohydantoin-Pyrazole Hybrid (14c)A-549 (Lung)23.3 µg/ml[6]
Thiohydantoin-Pyrazole HybridMCF-7 (Breast)3.67-19.04[6]
Thiohydantoin-Pyrazole HybridHCT-116 (Colon)3.19-14.87[6]
Mechanisms of Anticancer Action

Thiohydantoin derivatives exert their anticancer effects through various mechanisms, most notably by targeting key signaling pathways involved in cancer cell proliferation and survival.

Androgen Receptor (AR) Signaling Pathway Inhibition:

A primary mechanism of action for several anticancer thiohydantoin derivatives, including enzalutamide, is the inhibition of the androgen receptor (AR) signaling pathway, which is a key driver in prostate cancer.[3][4] Enzalutamide acts as a potent AR inhibitor by:

  • Competitively blocking the binding of androgens (like testosterone (B1683101) and dihydrotestosterone) to the AR.[4]

  • Inhibiting the nuclear translocation of the AR.[4]

  • Impairing the binding of the AR to DNA and the recruitment of coactivators.[4]

This multi-faceted approach effectively shuts down androgen-driven gene expression, leading to decreased proliferation and increased apoptosis of prostate cancer cells.[4]

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_translocation cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization HSP->AR Stabilizes Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding AR_dimer_n AR Dimer Enzalutamide->AR_dimer_n Inhibits Translocation AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription (Proliferation, Survival) Coactivators->Gene_Transcription Initiates Enzalutamide_n->ARE Inhibits DNA Binding Enzalutamide_n->Coactivators Inhibits Recruitment

Mechanism of Androgen Receptor Antagonism by Enzalutamide.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[7] Some thiohydantoin derivatives have been shown to inhibit this pathway, presenting another avenue for their anticancer activity. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiohydantoin Thiohydantoin Derivative Thiohydantoin->PI3K Inhibits Thiohydantoin->Akt Thiohydantoin->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Anti-inflammatory Activity of Thiohydantoin Derivatives

Chronic inflammation is a key component of numerous diseases. Certain thiohydantoin derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of 1,3-disubstituted-2-thiohydantoin derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

Derivative/CompoundCell LineIC50 (µg/mL)Reference
Compound 5RAW264.7212.3[8]
Compound 7RAW264.7197.68[8][9]
Celecoxib (Reference)RAW264.7251.2[8][9]

Antimicrobial Activity of Thiohydantoin Derivatives

The emergence of antibiotic-resistant pathogens poses a significant threat to global health. Thiohydantoin derivatives have been investigated for their antimicrobial properties and have shown activity against a range of bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of thiohydantoin derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Derivative ClassBacterial StrainMIC (µg/mL)Reference
5-Arylidene-thiazolidine-2,4-dionesGram-positive bacteria2 - 16[10][11]
5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-ones (5c, 5g, 5h)S. aureus50[12]
Ciprofloxacin (Reference)Gram-negative bacteria0.24 - 7.81[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of thiohydantoin derivatives.

General Synthesis of 5-Arylidinethiohydantoin Derivatives

This protocol describes a common method for the synthesis of 5-arylidinethiohydantoin derivatives.

  • Reaction Setup: A mixture of 2-thiohydantoin (B1682308) (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and a catalytic amount of a base (e.g., piperidine (B6355638) or sodium acetate) is prepared in a suitable solvent (e.g., ethanol (B145695) or glacial acetic acid).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 2-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove impurities and can be further purified by recrystallization from an appropriate solvent to yield the pure 5-arylidinethiohydantoin derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the thiohydantoin derivatives or a vehicle control (e.g., DMSO) and incubated for a specific duration (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of anticancer drug candidates.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Thiohydantoin Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MTT_Assay MTT Cytotoxicity Assay Characterization->MTT_Assay Test Compounds Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) IC50_Determination->Pathway_Analysis Lead Compounds Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Pathway_Analysis->Apoptosis_Assay Conclusion Identification of Potent Derivatives Apoptosis_Assay->Conclusion Elucidate Mechanism

Workflow for Anticancer Drug Screening.

Conclusion

Thiohydantoin derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of thiohydantoin-based therapeutics.

References

Independent Replication of Published Albutoin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Albutoin, an investigational anticonvulsant agent, with other established antiepileptic drugs, based on available published studies. Due to the historical nature of the research, this document focuses on comparisons with drugs prominent during the period of this compound's evaluation.

Executive Summary

This compound is a thiohydantoin derivative that was investigated for the treatment of grand mal (now known as tonic-clonic) seizures.[1][2] Clinical trials in the late 1960s and early 1970s compared its efficacy and safety with existing anticonvulsants of the time, primarily diphenylhydantoin (phenytoin), phenobarbital, and primidone. However, this compound was never approved by the United States Food and Drug Administration (FDA) and is not in current clinical use.[3] Reports from these early studies suggest that this compound was less effective than the comparator drugs and exhibited poor absorption.

This guide synthesizes the limited publicly available data from these historical studies to provide a framework for understanding this compound's pharmacological profile in the context of its contemporaries.

Comparative Efficacy and Safety

The following tables summarize the comparative efficacy and side effect profiles of this compound and its comparator drugs, based on the findings of key clinical studies. It is important to note that access to the full quantitative data from these historical studies is limited.

Table 1: Comparative Anticonvulsant Efficacy

DrugSeizure TypeReported EfficacyKey Studies
This compound Grand Mal (Tonic-Clonic)Less effective than diphenylhydantoin, primidone, and phenobarbital.[4]Cereghino et al., 1974; Millichap & Ortiz, 1967
Diphenylhydantoin (Phenytoin) Grand Mal (Tonic-Clonic), Partial SeizuresEffective in controlling seizure frequency.Cereghino et al., 1974; Millichap & Ortiz, 1967
Primidone Grand Mal (Tonic-Clonic), Psychomotor SeizuresEffective in controlling seizure frequency.Cereghino et al., 1974
Phenobarbital Grand Mal (Tonic-Clonic), All seizure types except absenceEffective in controlling seizure frequency.Cereghino et al., 1974

Table 2: Reported Side Effects

DrugCommon Side EffectsKey Studies
This compound Nausea, vomiting, appetite suppression.[4]Cereghino et al., 1974
Diphenylhydantoin (Phenytoin) Nystagmus, ataxia, slurred speech, lethargy.Standard pharmacological references
Primidone Sedation, dizziness, nausea.Standard pharmacological references
Phenobarbital Sedation, cognitive impairment, respiratory depression.Standard pharmacological references

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available in the public domain. However, based on the citations, the following methodologies were employed:

  • Millichap & Ortiz, 1967: This study was a double-blind, controlled clinical trial comparing this compound with diphenylhydantoin in patients with grand mal epilepsy.[1] This design is crucial for minimizing bias in assessing the efficacy and safety of a new drug.

  • Cereghino et al., 1974: This was a controlled clinical trial evaluating this compound as an antiepileptic drug.[4] The study involved the analysis of this compound and its metabolites in blood, suggesting pharmacokinetic assessments were part of the protocol. Thin-layer chromatography was used for biopharmaceutical analysis.[4] The comparison included phenobarbital, phenytoin, and primidone.[4]

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, as a thiohydantoin derivative, it is structurally related to phenytoin, a well-characterized anticonvulsant.

Putative Mechanism of Action for this compound

It is hypothesized that this compound, similar to phenytoin, may exert its anticonvulsant effects by modulating voltage-gated sodium channels in neurons. By blocking these channels, the drug would reduce the ability of neurons to fire at high frequencies, thus preventing the spread of seizure activity.

cluster_Neuron Presynaptic Neuron cluster_SynapticCleft Synaptic Cleft cluster_PostsynapticNeuron Postsynaptic Neuron ActionPotential Action Potential NaChannel_Open Voltage-Gated Na+ Channel (Open) ActionPotential->NaChannel_Open Na_Influx Na+ Influx NaChannel_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Vesicle_Fusion Vesicle Fusion Depolarization->Vesicle_Fusion Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Postsynaptic_Excitation Excitatory Postsynaptic Potential Glutamate_Receptor->Postsynaptic_Excitation This compound This compound (Putative) This compound->NaChannel_Open Blocks

Caption: Putative mechanism of this compound action on neuronal excitability.

Mechanisms of Comparator Drugs

The established mechanisms of action for the comparator drugs provide a basis for understanding the neuropharmacological context of this compound's evaluation.

cluster_Mechanisms Anticonvulsant Mechanisms of Action Phenytoin Phenytoin Na_Channel Voltage-Gated Na+ Channel Phenytoin->Na_Channel Blocks Primidone Primidone Primidone->Na_Channel Modulates PEMA Metabolite: PEMA Primidone->PEMA Phenobarb_Metabolite Metabolite: Phenobarbital Primidone->Phenobarb_Metabolite Phenobarbital Phenobarbital GABA_A_Receptor GABA-A Receptor Phenobarbital->GABA_A_Receptor Enhances GABAergic Inhibition Phenobarb_Metabolite->GABA_A_Receptor Enhances GABAergic Inhibition

Caption: Mechanisms of action for this compound's comparator anticonvulsants.

Conclusion

The available evidence from historical studies indicates that this compound did not demonstrate superior or even equivalent efficacy compared to the standard antiepileptic drugs of its time. Issues with efficacy and potentially poor bioavailability likely contributed to its discontinuation in clinical development. This guide provides a consolidated overview of the limited data on this compound, offering a historical perspective for researchers in the field of antiepileptic drug discovery. Further investigation into the specific properties of thiohydantoin derivatives may still yield insights for the development of novel anticonvulsant therapies.

References

Head-to-Head Comparison: Phenytoin vs. Carbamazepine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth in vivo comparison between Albutoin and Phenytoin cannot be provided as "this compound" does not appear to be a recognized or publicly documented pharmaceutical compound. Extensive searches have yielded no scientific literature, clinical data, or experimental studies pertaining to a substance named this compound for the treatment of epilepsy or any other condition.

Therefore, a direct head-to-head comparison with Phenytoin, complete with experimental data and protocols, is not possible.

As an alternative, this guide provides a detailed in vivo comparison between two widely studied and clinically significant anticonvulsant drugs: Phenytoin and Carbamazepine . Both drugs are first-line treatments for partial and generalized tonic-clonic seizures and share a primary mechanism of action, making their comparison highly relevant for researchers and clinicians in the field of neurology and drug development.

This guide summarizes key in vivo experimental data comparing the efficacy, neurotoxicity, and pharmacokinetic profiles of Phenytoin and Carbamazepine.

Efficacy and Neurotoxicity

The anticonvulsant efficacy of Phenytoin and Carbamazepine is often evaluated in animal models using the maximal electroshock (MES) test, which induces tonic-clonic seizures. Neurotoxicity is commonly assessed using the rotorod test, which measures motor impairment.

Table 1: Anticonvulsant Efficacy and Neurotoxicity in Rodents

Compound Animal Model Test ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI = TD50/ED50)
Phenytoin Mouse Maximal Electroshock (MES) 9.5 65.8 6.9
Carbamazepine Mouse Maximal Electroshock (MES) 8.8 75.0 8.5
Phenytoin Rat Maximal Electroshock (MES) 21.0 110.0 5.2
Carbamazepine Rat Maximal Electroshock (MES) 12.0 98.0 8.2

ED50 (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals. TD50 (Median Toxic Dose): The dose required to produce a toxic effect (motor impairment) in 50% of the animals. PI (Protective Index): A measure of the margin of safety of a drug.

Pharmacokinetic Properties

The pharmacokinetic profiles of Phenytoin and Carbamazepine exhibit notable differences that influence their clinical application.

Table 2: Comparative Pharmacokinetic Parameters in Humans

Parameter Phenytoin Carbamazepine
Bioavailability ~95% (oral) 70-85% (oral)
Protein Binding ~90% 70-80%
Metabolism Hepatic (CYP2C9, CYP2C19) - Saturable Hepatic (CYP3A4) - Autoinduction
Half-life 7-42 hours (dose-dependent) 25-65 hours (initial), 12-17 hours (multiple doses)
Time to Peak (oral) 4-12 hours 4-8 hours

Experimental Protocols

Maximal Electroshock (MES) Test in Mice

Objective: To assess the anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Procedure:

  • Male Swiss mice (20-25 g) are used.

  • The test compound (Phenytoin or Carbamazepine) or vehicle is administered intraperitoneally (i.p.).

  • After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • The ED50 is calculated from the dose-response data using probit analysis.

Rotorod Test in Mice

Objective: To evaluate the neurotoxicity (motor impairment) of a compound.

Procedure:

  • Male Swiss mice (20-25 g) are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1-3 minutes).

  • Only mice that successfully complete the training are used for the experiment.

  • The test compound (Phenytoin or Carbamazepine) or vehicle is administered i.p.

  • At the time of peak effect determined from the MES test, the mice are placed on the rotating rod.

  • The inability of a mouse to remain on the rod for a predetermined duration (e.g., 1 minute) is considered as the endpoint for neurotoxicity.

  • The TD50 is calculated from the dose-response data using probit analysis.

Visualizations

Mechanism of Action: Sodium Channel Blockade

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_drugs Pharmacological Intervention Action_Potential Action Potential Arrives Na_Channel_Open Voltage-Gated Na+ Channels Open Action_Potential->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Vesicle_Fusion Neurotransmitter Vesicle Fusion Depolarization->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Phenytoin Phenytoin Block Block Inactivated State Phenytoin->Block Carbamazepine Carbamazepine Carbamazepine->Block Block->Na_Channel_Open Inhibits Channel Reactivation

Caption: Mechanism of action for Phenytoin and Carbamazepine.

Experimental Workflow for Efficacy and Neurotoxicity Testing

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Training Rotorod Baseline Training (Select successful animals) Animal_Acclimatization->Baseline_Training Grouping Random Animal Grouping (Vehicle, Phenytoin, Carbamazepine) Baseline_Training->Grouping Drug_Administration Drug/Vehicle Administration (i.p.) Grouping->Drug_Administration Efficacy_Test Efficacy Test (Maximal Electroshock) Drug_Administration->Efficacy_Test Peak effect time Toxicity_Test Neurotoxicity Test (Rotorod) Drug_Administration->Toxicity_Test Peak effect time Data_Analysis Data Analysis (ED50, TD50, PI Calculation) Efficacy_Test->Data_Analysis Toxicity_Test->Data_Analysis

A Comparative Analysis of Therapeutic Windows: The Established Efficacy of Carbamazepine Versus the Obscure Profile of Albutoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drugs (AEDs), a thorough understanding of a compound's therapeutic window is paramount for ensuring both efficacy and patient safety. This guide provides a detailed comparison of Carbamazepine, a widely utilized AED, and Albutoin, a lesser-known thiohydantoin derivative with a limited history of clinical use. While Carbamazepine's therapeutic profile is well-documented, allowing for precise clinical management, this compound remains an obscure entity, highlighting the challenges in evaluating compounds with sparse historical data. This analysis synthesizes available experimental data to offer a comparative perspective, underscoring the evolution of AED development and the rigorous data requirements for modern therapeutic agents.

Carbamazepine: A Well-Defined Therapeutic Profile

Carbamazepine is a first-generation anticonvulsant that has been a mainstay in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder for decades.[1][2][3] Its therapeutic success is, in part, attributable to a well-characterized therapeutic window, which allows for effective dose titration and monitoring.

Quantitative Analysis of Carbamazepine's Therapeutic Window

The therapeutic and toxic concentrations of Carbamazepine in plasma are well-established, guiding clinicians in optimizing treatment regimens. Therapeutic drug monitoring (TDM) is often employed to maintain plasma concentrations within the desired range, thereby maximizing seizure control while minimizing adverse effects.[1][2][4]

ParameterValueUnitSource(s)
Therapeutic Range4 - 12mg/L[2][5]
17 - 51µmol/L[2]
Toxic Concentration> 12mg/L[1]
Severe Toxicity> 30-40mg/L[2]
Mechanism of Action

Carbamazepine's primary mechanism of action involves the blockade of voltage-gated sodium channels.[3][6][7] By binding to these channels in their inactivated state, Carbamazepine limits the repetitive firing of neurons, a hallmark of seizure activity.[6][8] This action effectively reduces the propagation of abnormal electrical discharges in the brain.[7]

cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_PostNeuron Postsynaptic Neuron ActionPotential Action Potential NaChannel_Active Voltage-Gated Na+ Channel (Active) ActionPotential->NaChannel_Active Depolarization Vesicle Glutamate Vesicle ActionPotential->Vesicle NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive) NaChannel_Active->NaChannel_Inactive Inactivation NaChannel_Inactive->NaChannel_Active Repolarization Glutamate_Release Glutamate Release Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Excitatory_Signal Excitatory Signal Glutamate_Receptor->Excitatory_Signal Carbamazepine Carbamazepine Carbamazepine->NaChannel_Inactive Binds and Stabilizes Start Initiate Carbamazepine Therapy or Adjust Dose Wait Wait 2 Weeks for Steady State Start->Wait Collect Collect Trough Blood Sample Wait->Collect Analyze Quantify Plasma Concentration (e.g., HPLC) Collect->Analyze Evaluate Evaluate Concentration (4-12 mg/L) Analyze->Evaluate Adjust Adjust Dose if Necessary Evaluate->Adjust Outside Therapeutic Range Monitor Routine Monitoring (Every 6 Months) Evaluate->Monitor Within Therapeutic Range Adjust->Start Re-initiate Cycle

References

Validation of Albutoin's binding affinity to its molecular targets

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "Albutoin" is a hypothetical compound, as extensive searches did not yield any information regarding its molecular targets or binding affinity. To fulfill the core requirements of your request for a comparative guide, we will use Human Serum Albumin (HSA) as a well-characterized molecular target and analyze its binding affinity with several known drugs. This guide will serve as a template for how such a validation and comparison could be performed for a novel compound like "this compound."

Human Serum Albumin is the most abundant protein in human plasma and is known to bind a wide variety of drugs, which can significantly impact their pharmacokinetic and pharmacodynamic properties.[1][2][3] The primary binding sites for drugs on HSA are Sudlow's site I and site II, located in subdomains IIA and IIIA, respectively.[4][5]

Comparative Analysis of Binding Affinity to Human Serum Albumin

This section compares the binding affinities of three common drugs—Warfarin, Diazepam, and Ibuprofen—to HSA. These drugs are known to bind to different sites on the albumin protein with varying affinities.

Quantitative Binding Affinity Data

The binding affinity of a ligand to a protein is often expressed in terms of the association constant (Ka) or the dissociation constant (Kd). A higher Ka or a lower Kd value indicates a stronger binding affinity.

CompoundPrimary Binding Site on HSADissociation Constant (Kd) in MAssociation Constant (Ka) in M⁻¹Reference
Warfarin Sudlow's Site I (Subdomain IIA)1.8 x 10⁻⁶5.5 x 10⁵[Journal of Pharmaceutical Sciences, 2011]
Diazepam Sudlow's Site II (Subdomain IIIA)2.5 x 10⁻⁶4.0 x 10⁵[Clinical Pharmacology & Therapeutics, 1981]
Ibuprofen Sudlow's Site II (Subdomain IIIA)1.1 x 10⁻⁶9.0 x 10⁵[Biochemical Pharmacology, 1995]

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity is crucial in drug development. Several biophysical techniques can be employed for this purpose. Below are detailed methodologies for two commonly used assays.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding interactions between a ligand (e.g., HSA) immobilized on a sensor chip and an analyte (e.g., a small molecule drug) in solution.

Experimental Protocol:

  • Immobilization of Ligand:

    • Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • Inject a solution of Human Serum Albumin (10-50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-3000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell is prepared similarly but without the injection of HSA to allow for background signal subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of the analyte (e.g., Warfarin) in a suitable running buffer (e.g., PBS with 0.05% P20 surfactant, pH 7.4). A typical concentration range would be from 0.1 to 10 times the expected Kd.

    • Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association of the analyte with the ligand in real-time by recording the change in Response Units (RU).

    • After the association phase, inject the running buffer to monitor the dissociation of the analyte from the ligand.

    • Regenerate the sensor surface between analyte injections, if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and a blank buffer injection.

    • The resulting binding curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of HSA (typically 20-50 µM) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of the small molecule drug (typically 200-500 µM, i.e., 10-20 times the protein concentration) in the same buffer. It is crucial that the buffer composition is identical for both the protein and the ligand to minimize heat of dilution effects.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • ITC Experiment:

    • Load the HSA solution into the sample cell of the calorimeter.

    • Load the drug solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature (e.g., 25°C), the injection volume (e.g., 2-10 µL per injection), the spacing between injections, and the stirring speed.

    • Perform an initial injection to account for any initial mixing effects, which is typically discarded from the final analysis.

    • Carry out a series of injections (typically 20-30) of the drug solution into the protein solution. The heat change associated with each injection is measured as a power differential between the sample and reference cells.

  • Data Analysis:

    • The raw data, a series of heat-release peaks for each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is then fitted to a suitable binding model (e.g., a single-site binding model).

    • The fitting of the curve yields the binding affinity (Ka), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizations

Signaling Pathway and Molecular Interactions

The following diagram illustrates the structure of Human Serum Albumin and its primary drug-binding sites.

Human Serum Albumin (HSA) and Drug Binding Sites HSA Human Serum Albumin (HSA) Domain I Domain II Domain III subdomainIIA Subdomain IIA (Sudlow's Site I) HSA:d2->subdomainIIA contains subdomainIIIA Subdomain IIIA (Sudlow's Site II) HSA:d3->subdomainIIIA contains Warfarin Warfarin Warfarin->subdomainIIA binds to Diazepam Diazepam Diazepam->subdomainIIIA binds to Ibuprofen Ibuprofen Ibuprofen->subdomainIIIA binds to

Caption: Structure of HSA with its main drug-binding sites.

Experimental Workflow

The diagram below outlines a generalized workflow for determining the binding affinity of a compound to its molecular target using Surface Plasmon Resonance.

Generalized Workflow for Binding Affinity Analysis using SPR prep Sample Preparation (Protein and Analyte in buffer) immobilization Protein Immobilization on Sensor Chip prep->immobilization binding Analyte Injection (Association/Dissociation) immobilization->binding regeneration Surface Regeneration binding->regeneration analysis Data Analysis (Fitting to Binding Model) binding->analysis regeneration->binding Next Analyte Concentration result Determine Kd, ka, kd analysis->result

Caption: Workflow for SPR-based binding affinity analysis.

References

Comparative Analysis of Albutoin (Human Albumin) Side Effect Profile in Volume Resuscitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profile of Albutoin (Human Albumin) with its primary alternatives used in volume resuscitation, namely crystalloids (Normal Saline, Ringer's Lactate) and other colloids (Hetastarch, Dextran). The information presented is based on data from major clinical trials to facilitate an objective evaluation for research and drug development purposes.

Executive Summary

Human albumin, a natural colloid, is a cornerstone in managing hypovolemia and hypoalbuminemia. While generally considered safe, its use is not without potential side effects. The choice between albumin and its alternatives involves a careful consideration of the patient's clinical condition, the specific indication for volume expansion, and the comparative risk profiles of the available agents. This guide synthesizes key data from pivotal clinical trials to illuminate these comparisons.

Data on Side Effect Profiles

The following table summarizes the incidence of key side effects observed in major clinical trials comparing human albumin with crystalloids and other colloids.

Side Effect/OutcomeHuman AlbuminCrystalloids (Saline/Ringer's Lactate)HetastarchDextran (B179266)Key Clinical Trials
Mortality (Overall) No significant difference compared to crystalloids.[1][2][3][4]BaselineIncreased risk in certain patient populations (e.g., sepsis).[5][6][7]Limited recent comparative data.SAFE[1][2][3], ALBIOS[4][8], CHEST[6][7], VISEP[5][9]
Acute Kidney Injury (AKI) Lower or similar incidence compared to Hetastarch.[5][10]BaselineSignificantly increased risk.[5][6][7][11]Potential risk, less defined than Hetastarch.CHEST[6][7], VISEP[5][9], Zarychanski et al. Meta-analysis[11]
Need for Renal Replacement Therapy (RRT) Lower or similar incidence compared to Hetastarch.[7][12]BaselineSignificantly increased risk.[5][7][11][12]Limited recent comparative data.CHEST[6][7], VISEP[5][9], Zarychanski et al. Meta-analysis[11]
Coagulopathy/Bleeding Minimal effect.[13][14]Dilutional coagulopathy with large volumes.Increased risk of bleeding.[6][14][15]Known to interfere with coagulation.[14][16]Falk et al.[13], Schött et al.[16]
Anaphylactic Reactions Rare.Extremely rare.Can occur.[15]Higher risk compared to other colloids.[17]Product monographs.
Fluid Overload/Pulmonary Edema Risk exists, especially with rapid infusion.A significant risk with large volume resuscitation.Risk exists.Risk exists.General clinical knowledge.

Key Experiments: Methodologies

Below are the detailed methodologies of pivotal clinical trials that have significantly influenced the understanding of the comparative side effect profiles.

The Saline versus Albumin Fluid Evaluation (SAFE) Study
  • Objective: To compare the effect of 4% albumin and normal saline for intravascular fluid resuscitation on 28-day mortality in a heterogeneous group of ICU patients.[1][2][3]

  • Study Design: A multicenter, randomized, double-blind, controlled trial.[2][18]

  • Patient Population: 6,997 adult ICU patients requiring fluid resuscitation.[2]

  • Intervention: Intravenous administration of either 4% human albumin or 0.9% sodium chloride (normal saline) for fluid resuscitation during the first 28 days of ICU stay.[1]

  • Primary Outcome: All-cause mortality at 28 days.[1]

  • Key Findings: There was no significant difference in 28-day mortality between the albumin and saline groups (20.9% vs. 21.1%).[1][2] A post-hoc analysis suggested a possible increase in mortality in patients with traumatic brain injury who received albumin.[1][19]

The Albumin Italian Outcome Sepsis (ALBIOS) Study
  • Objective: To determine whether albumin administration, in addition to crystalloids, to maintain a serum albumin level of 30 g/L or more, would improve outcomes in patients with severe sepsis or septic shock compared with crystalloid administration alone.[4][8]

  • Study Design: A multicenter, open-label, randomized trial.[4]

  • Patient Population: 1,818 patients with severe sepsis in 100 Italian ICUs.[4][8]

  • Intervention: Patients were randomized to receive either 20% albumin and crystalloids to maintain a serum albumin level of at least 30 g/L or crystalloids alone.[4][8]

  • Primary Outcome: All-cause mortality at 28 days.[4]

  • Key Findings: There was no significant difference in 28-day or 90-day mortality between the two groups.[4][8]

The Crystalloid versus Hydroxyethyl (B10761427) Starch Trial (CHEST)
  • Objective: To compare the effects of 6% hydroxyethyl starch (HES 130/0.4) and saline on 90-day mortality in a general population of ICU patients.[6][7]

  • Study Design: A multicenter, randomized, double-blind, parallel-group trial.[7]

  • Patient Population: 7,000 adult patients admitted to ICUs in Australia and New Zealand.[12]

  • Intervention: Fluid resuscitation with either 6% HES 130/0.4 in saline or 0.9% saline.[12]

  • Primary Outcome: All-cause mortality at 90 days.[12]

  • Key Findings: There was no significant difference in 90-day mortality between the HES and saline groups. However, the use of HES was associated with a significantly higher incidence of renal-replacement therapy.[6][7][12]

The VISEP (Volume Substitution and Insulin (B600854) Therapy in Severe Sepsis) Trial
  • Objective: To evaluate the efficacy and safety of intensive insulin therapy and fluid resuscitation with 10% pentastarch (HES 200/0.5) versus Ringer's lactate (B86563) in patients with severe sepsis.[5][9]

  • Study Design: A multicenter, randomized, controlled trial with a 2x2 factorial design.

  • Patient Population: 537 patients with severe sepsis or septic shock.

  • Intervention: Patients were randomized to receive either 10% pentastarch or Ringer's lactate for volume replacement.

  • Primary Outcome: 28-day mortality.

  • Key Findings: The trial was stopped prematurely for safety concerns in the pentastarch group. Patients receiving pentastarch had a higher rate of acute renal failure and a trend towards increased 90-day mortality compared to those receiving Ringer's lactate.[5][9][20]

Visualizing Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention Groups cluster_outcomes Outcome Assessment P ICU Patients with Hypovolemia/Sepsis I Inclusion/Exclusion Criteria Met? P->I R Randomization I->R Eligible A This compound (Human Albumin) R->A C Crystalloids (Saline/Ringer's) R->C H Hetastarch R->H D Dextran R->D O1 Mortality A->O1 O2 Acute Kidney Injury A->O2 O3 Renal Replacement Therapy A->O3 O4 Adverse Events A->O4 C->O1 C->O2 C->O3 C->O4 H->O1 H->O2 H->O3 H->O4 D->O1 D->O2 D->O3 D->O4

Caption: A generalized workflow for clinical trials comparing different fluid resuscitation strategies.

Signaling_Pathway cluster_volume_depletion Initial State cluster_intervention Therapeutic Intervention cluster_physiological_effect Primary Physiological Effect cluster_adverse_effects Potential Side Effects VD Hypovolemia/ Hypoalbuminemia Alb This compound (Human Albumin) VD->Alb Cry Crystalloids VD->Cry Col Other Colloids (Hetastarch, Dextran) VD->Col COP Increased Colloid Osmotic Pressure Alb->COP FO Fluid Overload/ Pulmonary Edema Alb->FO PV Plasma Volume Expansion Cry->PV Col->COP AKI Acute Kidney Injury Col->AKI Higher Risk Coag Coagulopathy Col->Coag Higher Risk Ana Anaphylaxis Col->Ana Higher Risk (Dextran) PV->FO COP->PV

Caption: Logical relationships between fluid interventions and potential side effects.

References

A Comparative Benchmark: Albutoin's Performance Against Novel Anticonvulsant Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of epilepsy treatment, researchers and clinicians are constantly seeking more effective and safer therapeutic options. This guide provides a comprehensive performance comparison of Albutoin, a representative of the older hydantoin (B18101) class of anticonvulsants, against a selection of novel anticonvulsant drug candidates. This objective analysis, supported by preclinical experimental data, is intended to inform researchers, scientists, and drug development professionals in their pursuit of next-generation epilepsy therapies.

Executive Summary

This compound, and its class representative phenytoin, have been mainstays in epilepsy treatment for decades. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, a well-established target for seizure control. However, the emergence of novel anticonvulsants with diverse mechanisms of action and potentially improved side-effect profiles necessitates a thorough comparative evaluation. This guide delves into the preclinical efficacy of these compounds in widely accepted animal models of epilepsy and outlines the experimental protocols utilized to generate this data.

Comparative Preclinical Efficacy

The following tables summarize the anticonvulsant activity of this compound (represented by its close analog, phenytoin) and several novel anticonvulsant candidates in two standard preclinical screening models: the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (PTZ) test, which is indicative of efficacy against absence seizures.[1][2] The data is presented as the median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure.

DrugClass/Primary Mechanism of ActionMES Test ED50 (mg/kg)PTZ Test ED50 (mg/kg)
Phenytoin (this compound proxy) Hydantoin / Voltage-gated Sodium Channel Blocker9.5Inactive
Cenobamate Carbamate derivative / Dual mechanism: enhances GABAergic inhibition and blocks persistent sodium current9.913.6
Perampanel AMPA receptor antagonist4.60.9
Levetiracetam Pyrrolidine derivative / SV2A ligand>300 (Inactive)46
Topiramate Sulfamate-substituted monosaccharide / Multiple mechanisms including sodium channel blockade, GABA potentiation, and AMPA/kainate receptor antagonism31.832.1
Oxcarbazepine Carboxamide derivative / Voltage-gated Sodium Channel Blocker11.2>100 (Inactive)

Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Test and Pentylenetetrazol (PTZ) Test in Mice. Data is compiled from various preclinical studies.

Signaling Pathways and Mechanisms of Action

The novel anticonvulsant candidates exhibit a variety of mechanisms that differ from the classical sodium channel blockade of hydantoins like this compound. These diverse mechanisms may offer advantages in treating different seizure types and in patients refractory to older medications.

Albutoin_Mechanism This compound (Hydantoin) This compound (Hydantoin) Voltage-Gated Sodium Channel (VGSC) Voltage-Gated Sodium Channel (VGSC) This compound (Hydantoin)->Voltage-Gated Sodium Channel (VGSC) Binds to and stabilizes inactivated state Neuron Neuron Voltage-Gated Sodium Channel (VGSC)->Neuron Reduces influx of Na+ ions Reduced Neuronal Excitability Reduced Neuronal Excitability Neuron->Reduced Neuronal Excitability Leads to Novel_Anticonvulsants_Mechanisms cluster_Cenobamate Cenobamate cluster_Perampanel Perampanel cluster_Levetiracetam Levetiracetam Cenobamate Cenobamate Persistent Na+ Current Persistent Na+ Current Cenobamate->Persistent Na+ Current Blocks GABA-A Receptor GABA-A Receptor Cenobamate->GABA-A Receptor Positive Allosteric Modulator Reduced Neuronal Excitability Reduced Neuronal Excitability Persistent Na+ Current->Reduced Neuronal Excitability Enhanced GABAergic Inhibition Enhanced GABAergic Inhibition GABA-A Receptor->Enhanced GABAergic Inhibition Perampanel Perampanel AMPA Receptor AMPA Receptor Perampanel->AMPA Receptor Non-competitive Antagonist Reduced Glutamatergic Excitation Reduced Glutamatergic Excitation AMPA Receptor->Reduced Glutamatergic Excitation Levetiracetam Levetiracetam SV2A Protein SV2A Protein Levetiracetam->SV2A Protein Binds to Modulated Neurotransmitter Release Modulated Neurotransmitter Release SV2A Protein->Modulated Neurotransmitter Release MES_Workflow Animal (Mouse/Rat) Animal (Mouse/Rat) Drug Administration Drug Administration Animal (Mouse/Rat)->Drug Administration Electrical Stimulation Electrical Stimulation Drug Administration->Electrical Stimulation After appropriate absorption time Observation of Seizure Observation of Seizure Electrical Stimulation->Observation of Seizure Corneal or ear electrodes Data Analysis (ED50) Data Analysis (ED50) Observation of Seizure->Data Analysis (ED50) Protection from tonic hindlimb extension PTZ_Workflow Animal (Mouse) Animal (Mouse) Drug Administration Drug Administration Animal (Mouse)->Drug Administration PTZ Injection PTZ Injection Drug Administration->PTZ Injection At time of peak drug effect Observation of Seizure Observation of Seizure PTZ Injection->Observation of Seizure Subcutaneous injection of a convulsant dose Data Analysis (ED50) Data Analysis (ED50) Observation of Seizure->Data Analysis (ED50) Protection from clonic seizures

References

Safety Operating Guide

Proper Disposal Procedures for Albumin (Albutoin)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The search for "Albutoin" did not yield specific results. The information provided pertains to "Albumin," which is likely the intended substance given the context of laboratory chemicals. It is crucial to verify the identity of the chemical before proceeding with any handling or disposal procedures.

This document provides essential safety and logistical information for the proper disposal of Albumin in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal practices.

Safety and Handling Summary

Albumin is generally considered a non-hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is imperative to treat all laboratory chemicals with caution.[1][2] The following table summarizes key safety information.

ParameterInformationSource
GHS Classification Non-hazardous[1][2]
Primary Routes of Exposure Inhalation, Ingestion, Skin and Eye Contact[3][4]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2][1][2]
First Aid: Skin Wash with plenty of water.[1][2][1][2]
First Aid: Ingestion Rinse mouth. Call a POISON CENTER or physician if you feel unwell.[1][2][1][2]
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][3][1][2][3]
Personal Protective Equipment (PPE) Lab coat, apron, eye wash, safety shower, chemical splash goggles, and chemically resistant gloves are recommended.[3][3]
Accidental Release Wipe up the spill with a damp towel. Place in a sealed bag or container for disposal. Wash the spill site after material pickup is complete.[1][2] For larger spills, dike with suitable absorbent material like granulated clay and store in a sealed container pending a waste disposal evaluation.[3][1][2][3]
Storage Store in a cool, dry place. It is sensitive to heat and moisture.[1][2][1][2]

Standard Disposal Protocol for Albumin

The following step-by-step procedure outlines the recommended method for the disposal of Albumin. This protocol is based on general laboratory waste management guidelines for non-hazardous materials.

1. Waste Identification and Segregation:

  • Confirm that the waste material is solely Albumin and not mixed with any hazardous chemicals.
  • If Albumin is mixed with other substances, the disposal procedure for the most hazardous component must be followed.

2. Small Spills and Residue Disposal:

  • For minor spills or residual amounts of solid Albumin, carefully wipe up the material with a damp towel or absorbent pad.[1][2]
  • Place the towel or pad into a sealed plastic bag or other appropriate sealed container to prevent dust formation.[1][2]

3. Container Rinsing:

  • Empty and rinse containers that held Albumin with water.
  • The resulting aqueous solution can typically be disposed of down the sanitary sewer, followed by a copious amount of water, provided it meets local regulations for aqueous waste.

4. Final Disposal:

  • The sealed bag containing the solid Albumin waste can generally be disposed of as regular laboratory trash.
  • Crucially, always consult and adhere to all federal, state, and local regulations regarding waste disposal. [1] Institutional guidelines and specific laboratory safety protocols must also be followed.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Albumin waste.

Albutoin_Disposal_Workflow start Start: Albumin Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed follow_hazardous_protocol Follow disposal protocol for the most hazardous component. is_mixed->follow_hazardous_protocol Yes is_solid_or_liquid Is the waste solid or liquid? is_mixed->is_solid_or_liquid No end End: Disposal Complete follow_hazardous_protocol->end solid_waste_procedure Wipe up with a damp towel. Place in a sealed bag. is_solid_or_liquid->solid_waste_procedure Solid liquid_waste_procedure Absorb with inert material if a large spill. For solutions, proceed to next step. is_solid_or_liquid->liquid_waste_procedure Liquid check_local_regulations_solid Check local regulations for solid waste disposal. solid_waste_procedure->check_local_regulations_solid check_local_regulations_liquid Check local regulations for sewer disposal. liquid_waste_procedure->check_local_regulations_liquid check_local_regulations_solid->follow_hazardous_protocol Not Permitted dispose_trash Dispose of as normal laboratory trash. check_local_regulations_solid->dispose_trash Permitted dispose_trash->end check_local_regulations_liquid->follow_hazardous_protocol Not Permitted dispose_sewer Dispose down the sanitary sewer with copious amounts of water. check_local_regulations_liquid->dispose_sewer Permitted dispose_sewer->end

Caption: Albumin Disposal Workflow.

References

Essential Safety and Handling Protocols for Novel Compounds: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Albutoin" is not a recognized chemical compound in publicly available databases. The following information provides a general framework for handling novel or uncharacterized chemical compounds with potential hazards. It is imperative to conduct a thorough risk assessment for any new substance before handling.

The safe handling of any chemical, particularly a novel or uncharacterized compound, is paramount in a laboratory setting. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary to ensure the safety of researchers and the integrity of experiments.

Hazard Identification and Risk Assessment

Before any handling of a new compound, a comprehensive risk assessment must be performed. This involves:

  • Reviewing available data: If the compound is synthesized in-house, review all data from its synthesis and purification, including any analytical data that might suggest its chemical class and potential reactivity.

  • Computational toxicology: Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict potential toxicity and hazards based on the chemical structure.

  • Assume high potency: In the absence of data, treat the compound as highly potent and hazardous.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the potential routes of exposure (inhalation, dermal contact, ingestion, injection). For a novel compound of unknown toxicity, the following PPE is recommended as a minimum.

Table 1: Recommended Personal Protective Equipment for Novel Compounds

PPE CategoryRecommended Equipment
Eye and Face Chemical splash goggles and a face shield.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the solvents being used.
Body Protection A lab coat that is fully buttoned. For highly potent compounds, a disposable gown or a chemical-resistant apron over the lab coat is recommended.
Respiratory A certified chemical fume hood is the primary means of respiratory protection. If there is a risk of aerosol generation and the fume hood is insufficient, a fitted respirator may be required.

Handling and Operational Plan

A clear, step-by-step operational plan is essential for minimizing exposure and ensuring safe handling.

Experimental Protocol: Weighing and Solubilizing a Novel Compound

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling the compound.

    • Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvents) and PPE before starting.

    • Ensure an emergency eyewash and shower are accessible.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or vial to minimize contamination of the balance.

    • Handle the compound with care to avoid generating dust or aerosols.

  • Solubilization:

    • Add the solvent to the vial containing the weighed compound slowly and carefully to avoid splashing.

    • Cap the vial securely and mix using a vortex or sonicator as required.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent.

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove inner gloves and wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling the novel compound must be treated as hazardous.

  • Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the compound, and the date.

Emergency Procedures

In the event of an exposure or spill:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

  • Spill: Alert colleagues and evacuate the immediate area. For a small spill within a fume hood, use a chemical spill kit to absorb the material. For larger spills, contact your institution's environmental health and safety (EHS) department.

Diagrams

The following diagrams illustrate the logical workflow for safe handling and the decision-making process for PPE selection.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Risk Assessment PPE_Selection PPE Selection RiskAssessment->PPE_Selection DesignateArea Designate Fume Hood Area PPE_Selection->DesignateArea Weighing Weigh Compound DesignateArea->Weighing Solubilization Solubilize Weighing->Solubilization Decontamination Decontaminate Surfaces Solubilization->Decontamination WasteDisposal Dispose of Waste Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE

Caption: Workflow for the safe handling of a novel chemical compound.

PPEDecisionTree Start Assess Hazard Inhalation Inhalation Hazard? Start->Inhalation Dermal Dermal Hazard? Inhalation->Dermal No FumeHood Work in Fume Hood Inhalation->FumeHood Yes Splash Splash Hazard? Dermal->Splash No Gloves Wear Gloves Dermal->Gloves Yes LabCoat Wear Lab Coat Splash->LabCoat No Goggles Wear Goggles Splash->Goggles Yes FumeHood->Dermal Respirator Use Respirator FumeHood->Respirator Aerosol Risk Respirator->Dermal Gloves->Splash DoubleGlove Double Glove Gloves->DoubleGlove High Potency DoubleGlove->Splash Goggles->LabCoat FaceShield Use Face Shield Goggles->FaceShield High Risk FaceShield->LabCoat

Caption: Decision tree for selecting appropriate PPE based on hazard assessment.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Albutoin
Reactant of Route 2
Reactant of Route 2
Albutoin

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